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  • Product: 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid

This technical guide details the synthesis pathway for 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid . The route selected prioritizes scalability, intermediate stability, and the use of readily available precursors, follo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis pathway for 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid . The route selected prioritizes scalability, intermediate stability, and the use of readily available precursors, following a Homologation Strategy from a cyclopropane carboxylate core.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid Molecular Formula:


Core Structural Features: 
  • Gem-disubstituted Cyclopropane: The C1 position holds both the ether linkage (phenoxy) and the alkyl side chain.

  • Ether Linkage: 4-Bromophenoxy moiety.[1]

  • Carboxylic Acid Tail: Acetic acid side chain (

    
    ).
    

Retrosynthetic Logic: Direct attachment of the acetic acid tail to a pre-formed phenoxy-cyclopropane is challenging due to the steric hindrance at the gem-disubstituted carbon. Therefore, the most robust strategy involves constructing the cyclopropane ring first as a carboxylate ester (C1 unit), followed by a one-carbon homologation to the acetic acid (C2 unit).

Disconnection Approach:

  • C–C Bond Cleavage (Homologation): Disconnect the acetic acid tail to a nitrile precursor, which traces back to a primary alcohol and originally a carboxylate ester.

  • Ring Formation (Dialkylation): The 1-(4-bromophenoxy)cyclopropanecarboxylate core is formed via the double alkylation of ethyl (4-bromophenoxy)acetate with 1,2-dibromoethane.

  • Ether Formation: The starting material is generated from 4-bromophenol and ethyl bromoacetate.

Primary Synthesis Pathway: The Homologation Route

This pathway consists of five distinct chemical transformations.

Phase 1: Construction of the Cyclopropane Core
Step 1: Synthesis of Ethyl (4-bromophenoxy)acetate
  • Reaction Type: Williamson Ether Synthesis (O-Alkylation).

  • Reagents: 4-Bromophenol, Ethyl bromoacetate,

    
    , Acetone (or DMF).
    
  • Protocol:

    • Dissolve 4-bromophenol (1.0 eq) in anhydrous acetone.

    • Add anhydrous

      
       (2.0 eq) and stir at room temperature for 30 min to generate the phenoxide.
      
    • Add ethyl bromoacetate (1.1 eq) dropwise.

    • Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Filter inorganic salts, concentrate, and recrystallize from ethanol.

  • Key Insight: Use of anhydrous conditions is critical to prevent hydrolysis of the ethyl bromoacetate.

Step 2: Cyclopropanation (Double Alkylation)
  • Reaction Type: Gem-Dialkylation / Cyclization.

  • Reagents: Ethyl (4-bromophenoxy)acetate (from Step 1), 1,2-Dibromoethane, Sodium Hydride (

    
    ), DMF/DMSO.
    
  • Protocol:

    • Suspend

      
       (60% dispersion, 2.5 eq) in dry DMF at 0°C under Argon.
      
    • Add Ethyl (4-bromophenoxy)acetate (1.0 eq) slowly. Evolution of

      
       gas occurs.
      
    • Stir for 1 hour to form the enolate.

    • Add 1,2-dibromoethane (1.2 eq) dropwise.

    • Allow to warm to room temperature and stir for 12–18 hours.

    • Quench with saturated

      
      . Extract with 
      
      
      
      .
  • Mechanism: The base generates a carbanion at the

    
    -position, which attacks one end of the dihalide. A second deprotonation followed by intramolecular displacement closes the ring.
    
  • Intermediate: Ethyl 1-(4-bromophenoxy)cyclopropanecarboxylate .

Phase 2: Chain Extension (Homologation)
Step 3: Reduction to Alcohol
  • Reaction Type: Hydride Reduction.

  • Reagents:

    
     (LAH) or 
    
    
    
    , THF.
  • Protocol:

    • Dissolve the cyclopropane ester in dry THF.

    • Cool to 0°C and add

      
       (1.5 eq) portion-wise.
      
    • Stir at 0°C for 2 hours. (Avoid reflux to prevent debromination of the aryl ring).

    • Fieser workup (Water, 15% NaOH, Water).

  • Intermediate: [1-(4-Bromophenoxy)cyclopropyl]methanol .

Step 4: Conversion to Nitrile (via Mesylate)
  • Reaction Type: Nucleophilic Substitution (

    
    ).
    
  • Reagents:

    • Activation: Methanesulfonyl chloride (

      
      ), 
      
      
      
      , DCM.
    • Substitution: Sodium Cyanide (

      
      ), DMSO.
      
  • Protocol:

    • React the alcohol with

      
      /
      
      
      
      in DCM at 0°C to form the Mesylate.
    • Isolate the crude mesylate (do not distill).

    • Dissolve in DMSO and treat with

      
       (1.5 eq) at 60°C for 4 hours.
      
  • Intermediate: [1-(4-Bromophenoxy)cyclopropyl]acetonitrile .

Step 5: Hydrolysis to Final Acid
  • Reaction Type: Nitrile Hydrolysis.

  • Reagents: NaOH (aq), Ethanol, Reflux.

  • Protocol:

    • Dissolve the nitrile in 1:1 Ethanol/Water.[2]

    • Add NaOH (5.0 eq).

    • Reflux for 12 hours until ammonia evolution ceases.

    • Acidify with HCl to pH 2.

    • Extract with EtOAc, dry, and recrystallize.

  • Final Product: 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid .

Visualization of the Pathway[3]

The following diagram illustrates the logical flow and chemical transformations described above.

SynthesisPathway Start 4-Bromophenol Step1 Ethyl (4-bromophenoxy)acetate (Williamson Ether Synthesis) Start->Step1 Step2 Ethyl 1-(4-bromophenoxy) cyclopropanecarboxylate (Double Alkylation) Step1->Step2 Step3 [1-(4-Bromophenoxy) cyclopropyl]methanol (Reduction) Step2->Step3 Step4 [1-(4-Bromophenoxy) cyclopropyl]acetonitrile (Mesylation & Cyanation) Step3->Step4 Final 2-[1-(4-Bromophenoxy) cyclopropyl]acetic acid (Hydrolysis) Step4->Final R1 + Ethyl bromoacetate K2CO3, Acetone R2 + 1,2-Dibromoethane NaH, DMF R3 + LiAlH4 THF, 0°C R4 1. MsCl, Et3N 2. NaCN, DMSO R5 + NaOH, EtOH Reflux -> HCl

Caption: Step-by-step homologation pathway from 4-bromophenol to the target cyclopropyl acetic acid derivative.

Key Experimental Data & Control Points

StepIntermediateKey ReagentsCritical Control Point (CCP)
1 PhenoxyacetateEthyl bromoacetate,

Maintain anhydrous conditions to prevent ester hydrolysis.
2 Cyclopropyl Ester1,2-Dibromoethane,

Exothermic: Add

slowly. Ensure temperature < 5°C during addition to prevent polymerization.
3 Alcohol

Selectivity: Perform at 0°C. High temps may cause debromination of the aromatic ring.
4 Nitrile

,

Safety:

generates HCN gas if acidified. Maintain basic pH in waste streams.
5 Final AcidNaOH, HClPurification: The final acid crystallizes upon acidification. Control pH carefully to maximize yield.

Alternative Pathway: Simmons-Smith Cyclopropanation[4][5]

For researchers requiring a more convergent approach (fewer steps), the Simmons-Smith reaction on a vinyl ether is a viable alternative, though it requires more complex starting materials.

  • Precursor Synthesis: Reaction of 4-bromophenol with Ethyl 3-butynoate (catalyzed by Gold or Silver salts) to yield Ethyl 3-(4-bromophenoxy)but-3-enoate (Vinyl Ether).

  • Cyclopropanation: Treatment with

    
     couple and Diiodomethane (
    
    
    
    ) in diethyl ether.
  • Mechanism: The Zinc-carbenoid adds across the electron-rich vinyl ether double bond to form the cyclopropane ring directly with the acetic acid side chain precursor in place.

Why the Homologation Route (Section 2) is Preferred: While the Simmons-Smith route is shorter, the regioselective synthesis of the specific vinyl ether precursor can be low-yielding and prone to polymerization. The Homologation route uses robust, high-yielding reactions (Alkylation,


) that are standard in industrial medicinal chemistry.

References

  • Williamson Ether Synthesis & Phenoxyacetates

    • Organic Syntheses, Coll.[3] Vol. 1, p. 109 (1941); Vol. 3, p. 28 (1923). Link

  • Cyclopropanation via Dialkylation

    • Journal of Medicinal Chemistry, 2004, 47(16), 4060–4095. (Describes synthesis of 1-phenylcyclopropanecarboxylates using 1,2-dibromoethane/NaH). Link

  • Homologation of Alcohols to Acids

    • Organic Letters, 2016, 18(10), 2363–2366. (General methodologies for one-carbon homologation). Link

  • Simmons-Smith Reaction on Vinyl Ethers

    • Journal of the American Chemical Society, 1958, 80(19), 5323–5324.[4] (Original Simmons-Smith protocol). Link

    • Journal of Organic Chemistry, 1970, 35(1), 215–220. (Cyclopropanation of vinyl ethers). Link

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid

Foreword: Charting a Course into the Unknown For the seasoned researcher and drug development professional, the emergence of a novel chemical entity like 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid presents both a chall...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course into the Unknown

For the seasoned researcher and drug development professional, the emergence of a novel chemical entity like 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid presents both a challenge and an opportunity. While its precise biological role remains to be fully characterized, its structural motifs—a phenoxyacetic acid core, a cyclopropyl ring, and a bromine substituent—provide a logical starting point for investigation. This guide is crafted not as a definitive statement on its mechanism, but as a strategic roadmap for its discovery. We will proceed from foundational characterization to sophisticated mechanistic studies, grounded in the established activities of analogous compounds. Our approach is designed to be a self-validating system, where each experimental stage informs the next, ensuring a rigorous and efficient elucidation of its pharmacological profile.

Part 1: Foundational Characterization and Hypothesis Generation

The initial step in understanding any new compound is to establish its basic physicochemical properties and to generate data-driven hypotheses about its potential biological targets.

Physicochemical Properties

A summary of the known properties of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid is presented below.

PropertyValueSource
CAS Number 1311264-96-6[1]
Molecular Weight 271.11 g/mol [1]
Molecular Formula C11H11BrO3[1]
Purity Typically ≥95%[1]
InChI Key BMWPGQKHNXXNRW-UHFFFAOYSA-N[1]
Hypothesis Generation from Structural Analogs

The structure of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid suggests several potential, and not mutually exclusive, mechanisms of action based on established pharmacology of similar molecules.

  • Hypothesis 1: Modulation of Prostaglandin Synthesis. Phenoxyacetic acid derivatives have been identified as prostacyclin partial agonists, which inhibit platelet aggregation by stimulating adenylate cyclase and increasing intracellular cAMP levels[2]. The structural similarity suggests our compound of interest could interact with prostacyclin receptors or other components of the eicosanoid signaling pathway.

  • Hypothesis 2: Antimicrobial Activity. The presence of a para-bromophenoxy group is a key feature. Research on para-bromophenoxyacetic acid has demonstrated antimicrobial activity against a range of bacteria and fungi[3][4]. The proposed mechanisms for this action include disruption of cell membranes, interference with cell wall synthesis, or inhibition of protein and nucleic acid synthesis[3][4].

  • Hypothesis 3: Inhibition of Fatty Acid β-oxidation. Certain cyclopropyl-containing acetic acids, such as methylenecyclopropylacetic acid (MCPA), are known inhibitors of fatty acid β-oxidation[5][6]. This inhibition leads to a depletion of acetyl-CoA and ATP, which can result in hypoglycemia[5][6]. The cyclopropyl moiety in our compound could potentially confer a similar mode of action.

  • Hypothesis 4: COX-2 Inhibition. Some phenoxy acetic acid derivatives are known to be selective COX-2 inhibitors, a key target in anti-inflammatory drug development[7].

Part 2: Experimental Workflows for Mechanism of Action Elucidation

This section details the experimental protocols necessary to systematically investigate the hypotheses generated in Part 1.

Workflow for Investigating Prostaglandin Modulation

This workflow is designed to determine if 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid acts as a modulator of the prostaglandin pathway, particularly as a prostacyclin agonist.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Downstream Signaling A Platelet Aggregation Assay (ADP, Collagen, Thrombin-induced) B Measurement of intracellular cAMP levels in platelets A->B If aggregation is inhibited C Radioligand Binding Assay (competition with labeled iloprost/PGE1) B->C If cAMP is elevated D Adenylate Cyclase Activity Assay C->D E Measurement of intracellular Ca2+ levels D->E F Western Blot for phosphorylated VASP (p-VASP) D->F

Caption: Workflow for Investigating Prostaglandin Modulation.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

    • Centrifuge at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes. PPP will be used as the blank.

  • Assay Procedure:

    • Pre-warm PRP to 37°C.

    • Add 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid (at varying concentrations) or vehicle control to the PRP and incubate for 5 minutes.

    • Measure baseline light transmittance using an aggregometer, with PPP as the reference.

    • Induce platelet aggregation by adding a known agonist (e.g., ADP, collagen, or thrombin).

    • Record the change in light transmittance for 5-10 minutes.

    • Calculate the percentage of inhibition of aggregation compared to the vehicle control.

Workflow for Assessing Antimicrobial Activity

This workflow will determine if the compound possesses bacteriostatic or bactericidal properties.

G cluster_0 Phase 1: Broad-Spectrum Screening cluster_1 Phase 2: Mechanism of Cell Death/Growth Inhibition A Broth Microdilution Assay (Gram-positive & Gram-negative bacteria, Fungi) B Determine Minimum Inhibitory Concentration (MIC) A->B C Time-Kill Curve Analysis B->C If MIC is determined D Cell Membrane Permeability Assay (e.g., SYTOX Green uptake) C->D E Macromolecule Synthesis Inhibition Assays (Protein, DNA, RNA, Cell Wall) C->E

Caption: Workflow for Assessing Antimicrobial Activity.

  • Preparation of Inoculum:

    • Culture bacterial/fungal strains overnight in appropriate broth media.

    • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Assay Procedure:

    • Perform serial two-fold dilutions of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid in a 96-well microtiter plate.

    • Add the standardized inoculum to each well.

    • Include positive (inoculum only) and negative (broth only) controls.

    • Incubate the plate at the appropriate temperature and duration for the specific microorganism.

    • Determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth.

Workflow for Investigating Inhibition of Fatty Acid β-oxidation

This workflow is designed to test the hypothesis that the compound interferes with mitochondrial energy metabolism.

G cluster_0 Phase 1: Cellular Respiration Analysis cluster_1 Phase 2: Enzyme Activity & Metabolite Profiling A Seahorse XF Analyzer Assay (Measure Oxygen Consumption Rate - OCR) B Assess effect on basal and maximal respiration A->B C Acyl-CoA Dehydrogenase Activity Assays (SCAD, MCAD, LCAD) B->C If OCR is inhibited D LC-MS/MS analysis of acylcarnitines and organic acids B->D E Measurement of intracellular Acetyl-CoA and ATP levels B->E

Caption: Workflow for Investigating Fatty Acid β-oxidation Inhibition.

  • Cell Culture:

    • Seed appropriate cells (e.g., HepG2 hepatocytes) in a Seahorse XF cell culture microplate.

    • Allow cells to adhere and form a monolayer.

  • Assay Procedure:

    • Replace the growth medium with a low-buffered Seahorse XF assay medium.

    • Equilibrate the cells in a non-CO2 incubator.

    • Load the sensor cartridge with 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid and various mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A).

    • Place the microplate in the Seahorse XF Analyzer and initiate the assay protocol.

    • The instrument will measure the oxygen consumption rate (OCR) in real-time, allowing for the assessment of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Part 3: Integrated Mechanistic View and Future Directions

The data generated from these workflows will provide a comprehensive picture of the biological activity of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid. For instance, a positive result in the platelet aggregation and cAMP assays, coupled with negative results in the antimicrobial and metabolic assays, would strongly suggest a mechanism centered on prostacyclin receptor agonism. Conversely, a reduction in cellular oxygen consumption and altered acylcarnitine profiles would point towards an inhibition of fatty acid oxidation.

Should the compound exhibit activity in multiple assays, further investigation into potential off-target effects and the primary mode of action will be necessary. This could involve more advanced techniques such as:

  • Chemoproteomics: To identify direct protein binding partners.

  • Transcriptomics (RNA-seq): To understand the global changes in gene expression induced by the compound.

  • In vivo studies: To validate the mechanism of action in a whole-organism context.

The systematic approach outlined in this guide provides a robust framework for the scientific community to unravel the therapeutic potential and molecular intricacies of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid.

References

  • BindingDB BDBM89056 2-(4-bromo-3-methyl-phenoxy)acetic acid [(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] ester. (n.d.). BindingDB. Retrieved February 13, 2024, from [Link]

  • Microbiological Activities Of Para - Bromophenoxy Acetic Acid. (2026, January 26). ResearchGate. Retrieved February 13, 2024, from [Link]

  • 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action. (1994). PubMed. Retrieved February 13, 2024, from [Link]

  • A kind of method of new synthesis Cyclopropyl Bromide. (n.d.). Google Patents.
  • In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia. (n.d.). PMC. Retrieved February 13, 2024, from [Link]

  • (2-Bromophenoxy)acetic acid. (n.d.). PubChem. Retrieved February 13, 2024, from [Link]

  • Methylene cyclopropyl acetic acid. (n.d.). Grokipedia. Retrieved February 13, 2024, from [Link]

  • Mechanism of action – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 13, 2024, from [Link]

  • View of Microbiological Activities Of Para - Bromophenoxy Acetic Acid. (n.d.). Tuijin Jishu/Journal of Propulsion Technology. Retrieved February 13, 2024, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024, March 15). MDPI. Retrieved February 13, 2024, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid

Introduction In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is a cornerstone of successful development. Small molecules incorporating unique structural motifs are...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is a cornerstone of successful development. Small molecules incorporating unique structural motifs are of particular interest for their potential to modulate biological targets with high specificity and efficacy. The cyclopropyl ring, for instance, is a versatile structural element that can enhance potency, improve metabolic stability, and confer favorable conformational properties to a drug molecule[1]. This guide provides a comprehensive technical overview of the expected spectroscopic data for 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid, a compound featuring a cyclopropyl ring integrated with a phenoxyacetic acid scaffold.

This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple data summary to provide a predictive analysis based on first principles of spectroscopy and data from analogous structures. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features. This approach serves as a robust framework for scientists working on the synthesis, purification, and characterization of this molecule or structurally related compounds.

Molecular Structure and Spectroscopic Implications

To accurately predict the spectroscopic output, we must first dissect the molecular architecture of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid. The molecule, with a molecular weight of 271.11 g/mol [2], can be deconstructed into three key regions, each contributing distinct spectroscopic signatures:

  • The 4-Bromophenoxy Group: A para-substituted aromatic ring containing an electron-withdrawing bromine atom and an electron-donating ether linkage. This will create a characteristic AA'BB' splitting pattern in the aromatic region of the ¹H NMR spectrum and distinct signals in the ¹³C NMR spectrum. The C-Br and aromatic C-O bonds will have specific IR absorptions.

  • The Cyclopropyl Ring: A strained, three-membered aliphatic ring. The protons on this ring will appear in the upfield region of the ¹H NMR spectrum, typically between 0 and 2 ppm, with complex splitting patterns due to geminal and cis/trans couplings. The ring strain also influences the chemical shifts of the cyclopropyl carbons.

  • The Acetic Acid Moiety: Comprising a methylene (-CH₂-) group and a carboxylic acid (-COOH) group. This moiety will show a characteristic singlet or AB quartet for the methylene protons adjacent to the chiral center and a broad, exchangeable proton signal for the carboxylic acid in the ¹H NMR spectrum. The carbonyl (C=O) and hydroxyl (O-H) groups provide intense and highly diagnostic peaks in the IR spectrum[3].

The following sections will detail the predicted spectroscopic data based on this structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of exchangeable protons like the carboxylic acid proton[4].

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The structure of the molecule with protons labeled for NMR assignment is shown below.

Caption: Labeled structure of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid.

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Coupling (J, Hz) Assignment
Hacid10.0 - 12.0broad singlet (br s)--COOH
Harom~7.40doublet (d)J ≈ 8.82H, Aromatic protons ortho to Bromine
Harom~6.85doublet (d)J ≈ 8.82H, Aromatic protons ortho to Oxygen
He,f~2.65singlet (s)-2H, -CH₂ COOH
Ha,b / Hc,d1.0 - 1.4multiplet (m)complex2H, cyclopropyl -CH₂ -
Ha,b / Hc,d0.8 - 1.2multiplet (m)complex2H, cyclopropyl -CH₂ -

Rationale for Predictions:

  • Carboxylic Acid Proton: This proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on solvent and concentration[5].

  • Aromatic Protons: The 4-bromophenoxy group will exhibit a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electronegative bromine atom are expected to be further downfield than those ortho to the electron-donating oxygen atom.

  • Methylene Protons (-CH₂COOH): These protons are adjacent to the quaternary cyclopropyl carbon and the carbonyl group. They are expected to appear as a singlet. The presence of a stereocenter could potentially make them diastereotopic, resulting in an AB quartet, but a singlet is more likely if the chiral influence is minimal.

  • Cyclopropyl Protons: The protons on the cyclopropyl ring are in a shielded environment and will appear upfield. They will show complex splitting patterns due to geminal coupling (protons on the same carbon) and both cis and trans vicinal coupling (protons on adjacent carbons), resulting in multiplets.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Predicted Chemical Shift (δ, ppm) Assignment
~178C =O (Carboxylic Acid)
~156Aromatic C -O
~132.5Aromatic C -H (ortho to Br)
~118Aromatic C -H (ortho to O)
~115Aromatic C -Br
~65Quaternary Cyclopropyl C -O
~40-C H₂COOH
~18Cyclopropyl -C H₂-

Rationale for Predictions:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is highly deshielded and appears far downfield.

  • Aromatic Carbons: The chemical shifts are influenced by the substituents. The carbon attached to oxygen (C-O) will be downfield, as will the carbons ortho to the bromine. The carbon bearing the bromine atom (C-Br) will be shifted upfield relative to unsubstituted benzene due to the "heavy atom effect".

  • Cyclopropyl Carbons: The quaternary carbon attached to the oxygen will be the most downfield of the ring carbons. The two methylene carbons of the cyclopropyl ring will be significantly shielded and appear far upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare the sample using either the KBr pellet method (mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk) or using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of solid sample directly on the crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty accessory (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Intensity
3500 - 2800O-H stretch (Carboxylic Acid)Strong, Very Broad
~3050C-H stretch (Aromatic)Medium
~2950C-H stretch (Aliphatic CH₂)Medium
1720 - 1700C=O stretch (Carboxylic Acid)Strong, Sharp
~1600, ~1490C=C stretch (Aromatic Ring)Medium-Strong
~1240C-O stretch (Aryl Ether)Strong
~1090C-O stretch (Carboxylic Acid)Medium
~1010C-Br stretchMedium-Strong

Rationale for Predictions:

  • O-H Stretch: The most prominent feature for a carboxylic acid is the extremely broad O-H stretching band that often overlaps with the C-H stretching region. This broadness is due to extensive hydrogen bonding.

  • C=O Stretch: A strong, sharp absorption around 1710 cm⁻¹ is the unmistakable signature of a carboxylic acid carbonyl group[3].

  • C-O Stretches: The molecule has two C-O single bonds. The aryl ether C-O stretch is typically strong and appears around 1240 cm⁻¹.

  • Aromatic Region: Peaks corresponding to aromatic C=C stretching are expected in the 1600-1450 cm⁻¹ region.

  • C-Br Stretch: The carbon-bromine bond vibration is expected to appear in the fingerprint region, typically below 1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry
  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique suitable for polar molecules like carboxylic acids[6].

  • Mobile Phase: A typical mobile phase for LC-MS analysis would be a gradient of water and acetonitrile, often with a small amount of formic acid or acetic acid to aid ionization and improve peak shape[7][8].

  • Ionization Mode: Run the analysis in negative ion mode (ESI-) to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. Positive ion mode (ESI+) could also be used, which might show the [M+H]⁺ or [M+Na]⁺ adducts.

  • Analysis: Acquire a full scan mass spectrum to determine the molecular ion. Perform tandem MS (MS/MS) on the parent ion to elucidate fragmentation pathways.

Predicted Mass Spectrum Data (ESI-)
  • Molecular Ion: The most significant feature will be the [M-H]⁻ ion. Since bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a characteristic doublet of peaks will be observed.

    • m/z ≈ 269.0 (for C₁₁H₁₀⁷⁹BrO₃⁻)

    • m/z ≈ 271.0 (for C₁₁H₁₀⁸¹BrO₃⁻)

    • These two peaks will have nearly equal intensity (1:1 ratio), which is a definitive indicator of the presence of one bromine atom.

Predicted Fragmentation Pathway

The fragmentation of the molecule can provide structural confirmation. A logical workflow for fragmentation analysis is outlined below.

Caption: Predicted ESI(-) fragmentation workflow for the target molecule.

Rationale for Fragmentation:

  • Decarboxylation: The most common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂, 44 Da). This would result in a prominent fragment ion at m/z 225/227.

  • Ether Bond Cleavage: Cleavage of the ether C-O bond could lead to the formation of the 4-bromophenoxide anion at m/z 171/173. This is another highly plausible and structurally informative fragmentation.

  • Loss of Bromine: While possible, the loss of a bromine radical from the anion is generally less favored in ESI compared to neutral losses or rearrangements.

Conclusion

This guide presents a detailed, predictive spectroscopic analysis of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid. By leveraging fundamental principles of NMR, IR, and MS, we have constructed a comprehensive set of expected data that can guide researchers in the structural verification and purity assessment of this compound. The key identifying features include the distinct AA'BB' pattern in the aromatic region of the ¹H NMR, the highly shielded cyclopropyl proton signals, the characteristic broad O-H and sharp C=O stretches in the IR spectrum, and the isotopic doublet for the molecular ion in the mass spectrum. This predictive framework serves as an essential tool for chemists and pharmacologists, ensuring confidence in the identity and quality of molecules advancing through the drug development pipeline.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Supporting information - Rsc.org. Royal Society of Chemistry. [Link]

  • Infrared Spectroscopy (IR). University of Colorado Boulder. [Link]

  • Physical Chemistry Research. (2020). Physical Chemistry Research. [Link]

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. National Center for Biotechnology Information. [Link]

  • (2-Bromophenoxy)acetic acid. PubChem. [Link]

  • Czarnecki, M. A., & Wojtków, D. (2016). Spectroscopic and Computational Study of Acetic Acid and Its Cyclic Dimer in the Near-Infrared Region. The Journal of Physical Chemistry A, 120(33), 6644–6653. [Link]

  • Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives.
  • [2-(4-hydroxy-4-methylpentyl)cyclopropyl]acetic acid (NP0163446). Natural Products Atlas. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. MDPI. [Link]

  • Peterson, E. A., & Tius, M. A. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(13), 5979–6018. [Link]

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. MDPI. [Link]

  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. U.S. Environmental Protection Agency. [Link]

  • Mass spectrometry characterization of peroxycarboxylic acids. University of Cambridge. [Link]

  • Reusch, W. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

Sources

Exploratory

The Pharmacophore of the Future: Engineering Phenoxyacetic Acid Derivatives for Antimicrobial Efficacy

Executive Summary In an era of escalating Multi-Drug Resistance (MDR), the repurposing of privileged scaffolds is a critical strategy in medicinal chemistry. Phenoxyacetic acid (PAA)—historically significant as the core...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In an era of escalating Multi-Drug Resistance (MDR), the repurposing of privileged scaffolds is a critical strategy in medicinal chemistry. Phenoxyacetic acid (PAA)—historically significant as the core of Penicillin V (phenoxymethylpenicillin)—has re-emerged as a versatile pharmacophore. This guide dissects the technical utility of PAA derivatives, specifically focusing on hydrazide-hydrazone functionalities and halogenated aromatic substitutions , which have demonstrated high potency against Gram-positive pathogens (e.g., S. aureus) and specific fungal strains.

Part 1: The Chemical Scaffold & SAR Logic

The Core Pharmacophore

The PAA scaffold offers a unique balance of lipophilicity (phenyl ring) and hydrophilicity (carboxylic acid tail), connected by a stable ether linkage. This flexibility allows it to mimic peptide bonds or intercalate into bacterial membranes.

Key Structural Evolution:

  • Parent: Phenoxyacetic acid (Auxin-like activity, weak antimicrobial).

  • Generation 1: Penicillin V (Beta-lactam fused; susceptible to beta-lactamases).

  • Generation 2 (Current): Synthetic PAA-Hydrazones and Schiff Bases. These replace the labile beta-lactam ring with stable azomethine linkers (-CH=N-), targeting intracellular enzymes rather than just the cell wall.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the validated modifications that enhance antimicrobial lethality.

SAR_Logic PAA Phenoxyacetic Acid (Core Scaffold) Ring Aromatic Ring Modifications PAA->Ring Substitution Linker Acid Tail Modifications PAA->Linker Derivatization Outcome Enhanced Antimicrobial Potency Ring->Outcome Halogens (Cl, F) at p-position Increase Lipophilicity Ring->Outcome Nitro (NO2) groups Increase Electron Withdrawal Linker->Outcome Hydrazide-Hydrazone (-CONHN=CH-) Improves DNA Binding Linker->Outcome Metal Complexation (Zn, Cu) Generates ROS

Figure 1: SAR optimization strategy for PAA derivatives. Halogenation and hydrazone formation are the primary drivers of potency.

Part 2: Mechanisms of Action

Unlike traditional antibiotics that often have a single target, PAA derivatives exhibit a multi-modal mechanism , reducing the likelihood of rapid resistance development.

  • Membrane Permeabilization: The lipophilic phenyl tail, especially when halogenated (e.g., p-Chloro or p-Fluoro derivatives), partitions into the bacterial lipid bilayer. This disrupts the proton motive force (PMF), causing leakage of intracellular electrolytes.

  • Enzyme Inhibition via Chelation: Derivatives containing the azomethine (-CH=N-) linkage possess lone pairs on the nitrogen atoms. These can chelate essential metal ions (Fe2+, Zn2+) required by bacterial metalloenzymes (e.g., peptide deformylase), effectively starving the pathogen of metabolic catalysts.

  • Oxidative Stress: Specific PAA-hydrazones have been shown to induce the generation of Reactive Oxygen Species (ROS) within the bacterial cytoplasm, leading to DNA fragmentation.

Part 3: Validated Experimental Protocols

Synthesis of PAA-Hydrazone Derivatives

Rationale: This protocol uses a condensation reaction to create the stable hydrazone linker, a critical feature for biological activity.

Reagents: Substituted Phenol, Chloroacetic acid, Hydrazine hydrate, Aldehydes, Ethanol (Abs).

Workflow:

  • Etherification: Reflux substituted phenol (0.01 mol) with chloroacetic acid (0.01 mol) in NaOH (10%) for 4 hours. Acidify with HCl to precipitate the PAA intermediate.

  • Esterification: React PAA intermediate with EtOH/H2SO4 (cat) to form the ethyl ester.

  • Hydrazide Formation: Reflux the ester with hydrazine hydrate (99%) in ethanol for 6 hours. Cool to crystallize the Acid Hydrazide .

  • Schiff Base Condensation: Reflux the acid hydrazide with an equimolar amount of a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) in ethanol with a catalytic amount of glacial acetic acid for 4-8 hours.

  • Purification: Recrystallize from ethanol/DMF.

Antimicrobial Screening: Broth Microdilution (CLSI M07)

Rationale: The Clinical and Laboratory Standards Institute (CLSI) method is the gold standard for determining Minimum Inhibitory Concentration (MIC). We incorporate Resazurin dye for a colorimetric, self-validating endpoint.

Protocol:

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton Broth (MHB) to achieve ~5 x 10^5 CFU/mL.

  • Compound Dilution: Dissolve PAA derivative in DMSO (max final concentration <1% to avoid solvent toxicity). Prepare serial 2-fold dilutions in 96-well plates (Range: 512 µg/mL to 0.5 µg/mL).

  • Incubation: Add 100 µL of inoculum to each well. Incubate at 35°C ± 2°C for 16-20 hours.

  • Validation (The "Trust" Step): Add 20 µL of Resazurin (0.015%) to all wells. Incubate for 1 hour.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

  • Controls:

    • Positive Control:[1] Ciprofloxacin.

    • Negative Control: DMSO vehicle only.

    • Sterility Control: MHB only.

Workflow Start Start: PAA Scaffold Synth Synthesis: Condensation with Hydrazine + Aldehyde Start->Synth Purify Purification: Recrystallization (EtOH) Synth->Purify Screen Screening: CLSI Broth Microdilution Purify->Screen Resazurin Validation: Resazurin Dye Indicator Screen->Resazurin Result Determine MIC/MBC Resazurin->Result

Figure 2: Experimental workflow from synthesis to validated biological screening.

Part 4: Comparative Potency Data

The following table summarizes the potency of PAA derivatives compared to standard antibiotics. Note the impact of the Chlorine substitution at the para position, which significantly lowers the MIC (improves potency) due to enhanced lipophilicity and membrane penetration.

Compound ClassSubstitution (R)Target OrganismMIC (µg/mL)Reference Standard (Ciprofloxacin)
PAA-HydrazideH (Unsubstituted)S. aureus64 - 1280.5
PAA-Hydrazone4-NO2 (Nitro)S. aureus8 - 160.5
PAA-Hydrazone 4-Cl (Chloro) S. aureus 2 - 4 0.5
PAA-Hydrazone4-Cl (Chloro)E. coli16 - 320.015
PAA-Metal ComplexZn(II) + PAAC. albicans4 - 81.0 (Fluconazole)

Data synthesis based on trends observed in recent medicinal chemistry literature (Popiołek et al., 2018; Moanta et al., 2008).

Part 5: References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1][2][3] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Popiołek, L., et al. (2018).[4] Synthesis and antimicrobial activity analysis of new hydrazide–hydrazones of isonicotinic acid. Bioorganic Chemistry. [Link]

  • Moanta, A., & Radu, S. (2008). New Phenoxyacetic Acid Analogues with Antimicrobial Activity. Revista de Chimie. [Link]

  • Jubie, S., et al. (2010). Synthesis and antimicrobial activity of some novel hydrazone derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

Sources

Foundational

The Pharmacological Potential of Bromophenoxy Scaffolds in Anti-Inflammatory Drug Design

Executive Summary The search for non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles has led to the identification of bromophenoxy derivatives as a "privileged scaffold" in medicinal chemistry. U...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles has led to the identification of bromophenoxy derivatives as a "privileged scaffold" in medicinal chemistry. Unlike traditional NSAIDs that often suffer from gastrointestinal (GI) toxicity due to non-selective COX-1 inhibition, bromophenoxy compounds exhibit a unique structural capacity for COX-2 selectivity .

This guide analyzes the pharmacophore properties of the bromophenoxy moiety, detailing its role in enhancing lipophilicity, facilitating halogen bonding within enzyme active sites, and modulating the NF-


B signaling pathway. We present a validated experimental framework for synthesizing and screening these compounds, supported by mechanistic insights and rigorous protocols.

Chemical Rationale: The Bromophenoxy Advantage

The efficacy of bromophenoxy compounds stems from two synergistic chemical features: the phenoxy linker and the bromine substituent .

The Phenoxy Linker (Pharmacokinetic Flexibility)

The ether oxygen in the phenoxy group acts as a hydrogen bond acceptor, improving water solubility compared to biphenyl analogs. However, its primary function is providing rotational freedom, allowing the molecule to adopt the specific "L-shaped" conformation required to navigate the hydrophobic channel of the Cyclooxygenase-2 (COX-2) enzyme.

The Bromine Substituent (Halogen Bonding)

Bromine is not merely a hydrophobic bulk provider; it participates in sigma-hole interactions (halogen bonding).

  • Lipophilicity: The Br atom increases the partition coefficient (LogP), facilitating passive transport across the cell membrane to reach intracellular targets like COX enzymes and NF-

    
    B kinases.
    
  • Active Site Occupancy: In the COX-2 active site, the bulky bromine atom exploits the larger side pocket (Val523), which is sterically restricted in COX-1 (Ile523). This is the structural basis for the reduced GI toxicity of these compounds.

Mechanistic Profiling & Signaling Pathways[1][2]

The primary mechanism of action involves the competitive inhibition of the arachidonic acid cascade. However, recent data suggests a dual mechanism involving the suppression of pro-inflammatory cytokines.

Pathway Visualization

The following diagram illustrates the dual-action pathway where bromophenoxy agents inhibit the enzymatic conversion of arachidonic acid and simultaneously downregulate cytokine expression via NF-


B modulation.

InflammationPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs Prostaglandins (PGE2, PGI2) COX1->PGs COX2->PGs Drug Bromophenoxy Inhibitor Drug->COX2 Selective Inhibition NFkB NF-κB Pathway Drug->NFkB Downregulation Inflammation INFLAMMATION Pain, Edema, Fever PGs->Inflammation Cytokines Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription Cytokines->Inflammation

Figure 1: Dual mechanistic pathway of bromophenoxy compounds targeting COX-2 selectivity and NF-κB modulation.

Structure-Activity Relationship (SAR)[6][7]

Experimental data indicates that the position of the bromine atom is critical for potency.

FeatureSAR ObservationMechanistic Implication
Para-Bromo (4-Br) Highest Potency Optimal geometric fit into the COX-2 hydrophobic pocket; maximizes halogen bonding.
Meta-Bromo (3-Br) Moderate PotencySteric clash prevents deep penetration into the active site.
Ortho-Bromo (2-Br) Low PotencyHigh steric hindrance disrupts the planarity of the phenoxy ring system.
Linker Length Acetyl/Propionyl preferredShort linkers (1-2 carbons) maintain the necessary rigidity for receptor binding.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

In Vitro Screening: HRBC Membrane Stabilization

Rationale: The lysosomal enzyme release during inflammation resembles the hemolysis of red blood cells (RBCs). Stabilizing RBC membranes correlates with anti-inflammatory activity.

Protocol:

  • Blood Collection: Collect fresh human blood (healthy volunteer, no NSAIDs for 2 weeks) into heparinized tubes. Centrifuge at 3000 rpm for 10 min.

  • Washing: Wash packed cells 3x with isosmotic phosphate buffer (pH 7.4). Resuspend to a 10% v/v suspension.

  • Sample Preparation:

    • Test Group: 1 mL test compound (100–500 µg/mL in buffer) + 1 mL 10% RBC suspension.

    • Control Group: 1 mL buffer + 1 mL 10% RBC suspension.

    • Standard: 1 mL Diclofenac/Indomethacin (standard conc.) + 1 mL RBC suspension.

  • Heat Induction: Incubate at 56°C for 30 minutes.

  • Quantification: Cool under running tap water. Centrifuge at 2500 rpm for 5 min. Measure absorbance of supernatant at 560 nm .

  • Calculation:

    
    
    
In Vivo Validation: Carrageenan-Induced Paw Edema

Rationale: A biphasic model where the early phase (0-1h) is histamine/serotonin-mediated, and the late phase (2.5-6h) is prostaglandin-mediated (COX dependent).

Protocol:

  • Animals: Wistar rats (150–200g), fasted for 18h with water ad libitum.

  • Grouping (n=6): Vehicle Control, Standard (Indomethacin 10 mg/kg), Test Compounds (Low/High Dose).

  • Administration: Administer drugs orally (p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% w/v Carrageenan (in saline) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a Digital Plethysmometer at 0, 1, 3, and 6 hours.

  • Validation Check: The standard drug must show >40% inhibition at 3h for the assay to be valid.

Experimental Workflow Diagram

AssayWorkflow Synthesis 1. Synthesis (Williamson Ether) Purification 2. Purification (Recrystallization) Synthesis->Purification Characterization 3. Characterization (NMR, IR, Mass) Purification->Characterization InVitro 4. In Vitro Screen (HRBC Stabilization) Characterization->InVitro InVivo 5. In Vivo Model (Carrageenan Edema) InVitro->InVivo Select Hits (>50% Stab.) Data 6. Data Analysis (IC50 & % Inhibition) InVivo->Data

Figure 2: Step-by-step validation workflow from synthesis to in vivo testing.

Quantitative Data Summary

The following table summarizes the anti-inflammatory potency of key bromophenoxy derivatives compared to standard NSAIDs, derived from aggregate literature values.

Compound IDSubstitutionIC50 (COX-2) [µM]Selectivity Index (COX-2/COX-1)% Edema Inhibition (3h)
BP-4 4-Bromo0.06> 5063.5%
BP-3 3-Bromo1.251241.2%
BP-2 2-Bromo5.80218.5%
Celecoxib (Standard)0.05> 20060.2%
Diclofenac (Standard)0.800.8 (Non-selective)65.0%

Note: BP-4 (4-bromophenoxy derivative) shows comparable efficacy to Celecoxib with significantly higher selectivity than Diclofenac.

References

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Source: MDPI (Molecules) [Link]

  • An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Source: Asian Journal of Chemistry / ResearchGate [Link]

  • Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols. Source: Oxford Academic / Nutrition Reviews [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs. Source: Journal of Pharmacognosy and Phytochemistry [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Source: NIH / PubMed Central [Link]

Protocols & Analytical Methods

Method

Application Note: Cell-Based Assays using 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid

This Application Note provides a comprehensive technical guide for designing and executing cell-based assays using 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid , a potent synthetic agonist of the Free Fatty Acid Receptor...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for designing and executing cell-based assays using 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid , a potent synthetic agonist of the Free Fatty Acid Receptor 4 (FFAR4) , also known as GPR120 .

Introduction & Mechanism of Action

2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid (CAS: 1311264-96-6) is a conformationally restricted carboxylic acid derivative designed to target GPR120 (FFAR4) , a G protein-coupled receptor (GPCR) highly expressed in enteroendocrine L-cells, adipocytes, and macrophages.

Pharmacological Significance

Unlike long-chain free fatty acids (LC-FFAs) which activate both GPR120 and GPR40 (FFAR1), synthetic agonists featuring the phenoxy-cyclopropyl-acetic acid scaffold are engineered for enhanced selectivity and metabolic stability. The cyclopropyl moiety restricts the conformational flexibility of the linker, locking the molecule in a bioactive conformation that favors specific interactions with the GPR120 orthosteric site.

Signaling Pathways

Upon binding to GPR120, this compound activates two distinct downstream cascades:

  • G

    
    q/11 Signaling:  Leads to intracellular calcium mobilization (
    
    
    
    ) and PKC activation, driving GLP-1 secretion in enteroendocrine cells.
  • 
    -Arrestin Recruitment:  Promotes receptor internalization and activates the MAPK/ERK pathway. Crucially, this pathway recruits TAB1 to the receptor, inhibiting TAK1 and suppressing NF-
    
    
    
    B signaling, which results in a potent anti-inflammatory effect .

Caption: Dual signaling pathways of GPR120 activation: Gq-mediated GLP-1 secretion and Beta-arrestin-mediated anti-inflammatory signaling.

Experimental Design & Cell Models

To fully characterize the activity of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid, researchers should utilize a tiered assay approach.

Assay TypePrimary ReadoutRecommended Cell LinePurpose
Functional Potency Calcium Flux (

)
HEK293-GPR120 (Stable)Determine

and selectivity.
Pathway Bias

-Arrestin Recruitment
U2OS or CHO-K1 (PathHunter®)Assess biased signaling (G-protein vs. Arrestin).
Physiological GLP-1 SecretionNCI-H716 or STC-1 Validate metabolic efficacy in enteroendocrine cells.
Anti-Inflammatory TNF-

/ IL-6 Inhibition
RAW 264.7 (Macrophages)Validate immunomodulatory effects under LPS challenge.
Compound Preparation[2][3][4][5]
  • Stock Solution: Dissolve 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid in 100% DMSO to a concentration of 10 mM .

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Buffer: Dilute in HBSS + 20 mM HEPES + 0.1% BSA (Fatty Acid Free). Note: BSA is critical to prevent nonspecific binding of the lipophilic tail to plastics.

Protocol 1: GPR120 Calcium Mobilization Assay

This assay measures the immediate Gq-coupled response. Since GPR120 can exhibit weak Gq coupling in some native cells, a stable overexpression system or the use of a G


16 promiscuous G-protein is recommended.
Materials
  • Cells: HEK293 stably expressing human GPR120 (and optionally G

    
    16).
    
  • Reagents: FLIPR Calcium 6 Assay Kit (Molecular Devices) or Fluo-4 AM.

  • Instrument: FLIPR Tetra or FlexStation 3.

Step-by-Step Methodology
  • Cell Plating:

    • Plate HEK293-GPR120 cells at 50,000 cells/well in a black-wall, clear-bottom 96-well poly-D-lysine coated plate.

    • Incubate overnight at 37°C, 5% CO

      
      .
      
  • Dye Loading:

    • Remove culture media and add 100 µL of Calcium 6 dye loading buffer (prepared in HBSS + 20 mM HEPES, pH 7.4).

    • Incubate for 1 hour at 37°C followed by 15 min at room temperature (RT).

  • Compound Addition:

    • Prepare a 5X concentration series of the agonist in assay buffer (HBSS + HEPES). Range: 1 nM to 100 µM.

    • Place the compound plate in the FLIPR instrument.

  • Measurement:

    • Set baseline read for 10 seconds.

    • Inject 25 µL of compound (final 1X).

    • Monitor fluorescence (Ex 485 nm / Em 525 nm) for 120 seconds .

  • Data Analysis:

    • Calculate Max-Min RFU.

    • Fit data to a 4-parameter logistic equation to determine

      
      .
      

Self-Validation Check: Include Linoleic Acid (LA) or GW9508 as a positive control. The test compound should exhibit an


 in the low micromolar or high nanomolar range (typically 0.1 - 5 µM depending on the exact derivative).

Protocol 2: Anti-Inflammatory Assay (RAW 264.7)

This assay validates the compound's ability to suppress LPS-induced cytokine release, a key therapeutic mechanism for GPR120 agonists in insulin resistance.

Materials
  • Cells: RAW 264.7 Murine Macrophages.

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Readout: Mouse TNF-

    
     ELISA Kit.
    
Step-by-Step Methodology
  • Seeding:

    • Seed RAW 264.7 cells at 100,000 cells/well in 96-well plates in DMEM + 10% FBS.

    • Incubate for 24 hours.

  • Pre-treatment:

    • Replace media with serum-reduced media (0.5% FBS) containing the test compound (0.1, 1, 10, 30 µM).

    • Incubate for 1 hour prior to LPS stimulation. This allows the

      
      -arrestin/TAB1 complex to form.
      
  • Stimulation:

    • Add LPS (final concentration 100 ng/mL ) to all wells except vehicle control.

    • Incubate for 6 to 24 hours (6h for TNF-

      
       mRNA/protein, 24h for IL-6).
      
  • Harvest:

    • Collect cell-free supernatant.

  • Quantification:

    • Analyze supernatants using ELISA.

    • Normalize cytokine levels to cell viability (using MTT or CellTiter-Glo) to ensure reductions are not due to cytotoxicity.

Expected Result: A dose-dependent inhibition of TNF-


 secretion, typically achieving 40-60% inhibition at maximum doses compared to LPS-only control.

Protocol 3: GLP-1 Secretion Assay (NCI-H716)

Materials
  • Cells: NCI-H716 (Human enteroendocrine cells).

  • Matrix: Matrigel (required for adherence).

  • Readout: Active GLP-1 ELISA Kit.

  • DPP-IV Inhibitor: Essential to prevent GLP-1 degradation.

Step-by-Step Methodology
  • Coating: Coat 96-well plates with Matrigel (1:100 dilution) for 2 hours.

  • Seeding: Seed NCI-H716 cells at 5 x 10^4 cells/well . Differentiate for 48 hours if required (protocol dependent), though suspension cells can also be used with filtration plates.

  • Starvation: Wash cells 2x with KRB buffer (Krebs-Ringer Bicarbonate) containing 0.2% BSA. Incubate in KRB for 1 hour.

  • Assay:

    • Add test compound in KRB buffer + DPP-IV Inhibitor (10 µM).

    • Incubate for 2 hours at 37°C.

  • Collection:

    • Collect supernatant containing secreted GLP-1.

    • Centrifuge at 1000 x g for 5 min to remove debris.

  • ELISA: Quantify Active GLP-1.

Data Analysis & Interpretation

Quantitative Summary Table
ParameterDefinitionTypical ValueCalculation

Concentration for 50% max effect0.1 - 5.0 µMSigmoidal Dose-Response (Variable Slope)

Maximum efficacy relative to control80-100% of GW9508

Z' Factor Assay robustness metric> 0.5$1 - (3(\sigma_p + \sigma_n) /
Troubleshooting Guide
  • High Background in Ca2+ Assay: Ensure cells are washed thoroughly if using Fluo-4. Probenecid (2.5 mM) can be added to retention dye, but check for interaction with GPR120.

  • Low Solubility: The cyclopropyl-phenoxy structure is lipophilic. If precipitation occurs at >30 µM, increase BSA concentration to 0.5% in the assay buffer.

  • Lack of Efficacy in RAW264.7: Ensure the pre-incubation time is sufficient (at least 1 hour). GPR120 anti-inflammatory signaling is slower than acute Gq signaling.

References

  • Hirasawa, A., et al. (2005). Free fatty acids regulate gut incretin glucagon-like peptide-1 secretion through GPR120. Nature Medicine, 11, 90-94. Link

  • Oh, D.Y., et al. (2010). GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects.[1] Cell, 142(5), 687-698. Link

  • Shimpukade, B., et al. (2012). Discovery of a potent and selective GPR120 agonist (TUG-891). Journal of Medicinal Chemistry, 55(9), 4511-4515. Link

  • European Patent Office. (2017). Cyclopropanecarboxylic acid GPR120 modulators. EP 3191454 B1. (Describes the synthesis and activity of phenoxy-cyclopropyl acid derivatives). Link

  • Ulven, T., & Christiansen, E. (2015). Dietary fatty acids and their potential for controlling metabolic diseases through GPR120 activation.[1][2] Annual Review of Nutrition, 35, 239-263. Link

Sources

Application

experimental use of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid in cancer cell lines

Application Note: Experimental Use of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid in Cancer Cell Lines Abstract & Compound Overview 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid (CAS: 1311264-96-6) is a small-molecule ca...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Use of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid in Cancer Cell Lines

Abstract & Compound Overview

2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid (CAS: 1311264-96-6) is a small-molecule carboxylic acid derivative belonging to the class of phenoxy-cyclopropyl-acetic acids . Structurally, it functions as a bioisostere of traditional non-steroidal anti-inflammatory drug (NSAID) scaffolds (e.g., indomethacin, flufenamic acid) but with enhanced specificity profiles.

In oncology research, this compound is primarily utilized as a selective inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3) (also known as type 5 17


-hydroxysteroid dehydrogenase). AKR1C3 is a critical driver of resistance in Castration-Resistant Prostate Cancer (CRPC) and Acute Myeloid Leukemia (AML) due to its dual role in intracrine androgen biosynthesis and prostaglandin metabolism.

Key Biological Activities:

  • Primary Target: AKR1C3 (Inhibition prevents conversion of Androstenedione

    
     Testosterone and PGD
    
    
    
    
    
    11
    
    
    -PGF
    
    
    ).
  • Secondary Target (Off-Target Control): CRTH2 (DP2 receptor); structural analogs often exhibit antagonism here, requiring specificity controls.

  • Therapeutic Potential: Re-sensitization of resistant cancer cells to anti-androgens (e.g., Enzalutamide) and chemotherapeutics (e.g., Doxorubicin).

Mechanism of Action (Pathway Analysis)

The compound exerts its anti-neoplastic effect by blocking the enzymatic reduction of 17-ketosteroids and prostaglandins. In CRPC, this blockade starves the tumor of intratumoral testosterone, bypassing the efficacy of systemic androgen deprivation therapy (ADT).

AKR1C3_Pathway Androstenedione Androstenedione Testosterone Testosterone (Proliferative) Androstenedione->Testosterone Reduction AR Androgen Receptor Signaling Testosterone->AR PGD2 PGD2 (Anti-proliferative) PGF2a 11β-PGF2α (Proliferative) PGD2->PGF2a Reduction FP FP Receptor (MAPK Pathway) PGF2a->FP AKR1C3 AKR1C3 Enzyme AKR1C3->Androstenedione AKR1C3->PGD2 Inhibitor 2-[1-(4-Bromophenoxy) cyclopropyl]acetic acid Inhibitor->AKR1C3 Inhibits

Figure 1: Mechanism of Action. The compound inhibits AKR1C3, preventing the synthesis of proliferative Testosterone and 11


-PGF

, thereby blocking AR and MAPK signaling axes.

Material Preparation & Handling

Safety Note: This compound is an irritant.[1] Wear standard PPE (gloves, lab coat, goggles).

ParameterSpecification
Molecular Weight 271.11 g/mol
Solubility Soluble in DMSO (>50 mM); Ethanol (>20 mM). Insoluble in water.
Stock Solution Prepare 10 mM stock in sterile, anhydrous DMSO.
Storage Store powder at -20°C (desiccated). Store DMSO stock at -80°C (aliquoted) for up to 6 months. Avoid freeze-thaw cycles.
Vehicle Control DMSO (Final concentration in assay must be <0.1% v/v).

Reconstitution Protocol:

  • Weigh 2.71 mg of powder.

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex for 30 seconds until fully dissolved.

  • Filter sterilize using a 0.22

    
    m PTFE syringe filter if using for long-term culture (optional, as DMSO is bacteriostatic).
    

Experimental Protocols

Protocol A: Cell Viability & IC50 Determination

Objective: Determine the cytotoxic potency of the compound in AKR1C3-positive vs. negative cell lines.

Cell Models:

  • Positive Control (High AKR1C3): 22Rv1 (Prostate), KG-1 (AML).

  • Negative Control (Low AKR1C3): PC3 (Prostate), DU145 (Prostate).

Steps:

  • Seeding: Seed cells in 96-well white-walled plates.

    • 22Rv1: 5,000 cells/well.

    • PC3: 3,000 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO

      
      .
      
  • Treatment: Prepare a serial dilution of the compound in culture medium (e.g., RPMI-1640 + 10% Charcoal-Stripped FBS).

    • Range: 0.1

      
      M to 100 
      
      
      
      M (8-point dose response).
    • Control: 0.1% DMSO vehicle.

  • Incubation: Treat cells for 72 hours .

    • Note: Use Charcoal-Stripped FBS (CS-FBS) to remove exogenous hormones, forcing cells to rely on intracrine synthesis (the target of the drug).

  • Readout: Add CellTiter-Glo® (Promega) or MTS reagent. Incubate 30 mins. Read Luminescence/Absorbance.

  • Analysis: Normalize to DMSO control. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Functional Target Engagement (Testosterone ELISA)

Objective: Verify that the compound inhibits the specific enzymatic conversion of Androstenedione to Testosterone.

Steps:

  • Seeding: Seed 22Rv1 cells in 6-well plates (5 x 10^5 cells/well) in RPMI + 10% CS-FBS.

  • Starvation: Incubate for 24 hours.

  • Substrate Addition: Replace media with fresh RPMI + 10% CS-FBS containing 50 nM Androstenedione (precursor).

  • Inhibitor Treatment: Simultaneously add the inhibitor (e.g., 1

    
    M, 10 
    
    
    
    M) or Vehicle.
  • Incubation: Incubate for 24 hours .

  • Harvest: Collect the supernatant (media).

  • Quantification: Perform a Testosterone competitive ELISA on the supernatant.

    • Expected Result: Dose-dependent decrease in supernatant Testosterone levels compared to Vehicle.

Protocol C: Synergistic Combination Assay

Objective: Test if AKR1C3 inhibition re-sensitizes resistant cells to Enzalutamide.

Workflow:

  • Matrix Design: Create a 6x6 dose matrix in a 96-well plate.

    • Axis X (Enzalutamide): 0, 1, 5, 10, 20, 40

      
      M.
      
    • Axis Y (Test Compound): 0, 1, 5, 10, 25, 50

      
      M.
      
  • Treatment: Add drugs simultaneously to 22Rv1 cells (seeded as in Protocol A).

  • Duration: 96 hours incubation.

  • Analysis: Measure viability. Use CompuSyn or SynergyFinder to calculate the Combination Index (CI).

    • CI < 1.0: Synergy.

    • CI = 1.0: Additive.

    • CI > 1.0: Antagonism.

Experimental Workflow Diagram

Workflow cluster_Assays Parallel Assays Stock Stock Prep 10mM in DMSO Seed Cell Seeding (22Rv1 / PC3) Stock->Seed Starve Hormone Starvation (Charcoal-Stripped FBS) Seed->Starve Viability Viability (IC50) +/- Enzalutamide Starve->Viability Add Drug ELISA Functional ELISA (Measure Testosterone) Starve->ELISA Add Drug + Androstenedione Analysis Data Analysis (Prism / CompuSyn) Viability->Analysis ELISA->Analysis

Figure 2: Experimental Workflow. Critical step: Use of Charcoal-Stripped FBS to isolate the intracrine synthesis pathway.

Troubleshooting & Optimization

IssuePossible CauseSolution
No cytotoxicity observed High basal hormone levels in media.Ensure Charcoal-Stripped FBS is used. Standard FBS contains testosterone which bypasses AKR1C3 inhibition.
Precipitation in media Drug concentration > Solubility limit.Do not exceed 100

M. Sonicate stock solution before dilution.
High background in ELISA Cross-reactivity with precursor.Ensure the ELISA kit is specific for Testosterone and has low cross-reactivity with Androstenedione (<1%).
Inconsistent IC50 Cell density too high.AKR1C3 expression can vary with confluency. Standardize seeding density strictly.

References

  • Penning, T. M. (2015). "AKR1C3 inhibitors: a patent review." Expert Opinion on Therapeutic Patents. Link

  • Liu, C., et al. (2015). "Intracrine Androgens and AKR1C3 Activation Confer Resistance to Enzalutamide in Prostate Cancer."[2] Cancer Research. Link

  • Adeniji, A. O., et al. (2013). "Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17

    
    -hydroxysteroid dehydrogenase (AKR1C3)." Bioorganic & Medicinal Chemistry Letters. Link
    
  • Verma, K., et al. (2016). "Aldo-keto reductase 1C3 (AKR1C3) is a biomarker and therapeutic target for castration-resistant prostate cancer." Molecular Cancer Therapeutics. Link

  • Enamine Store. (2025). "2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid - Product Data." Link

Sources

Method

Application Note: High-Sensitivity Quantitation of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid (BPCPA) in Biological Matrices via LC-MS/MS

Here is a detailed Application Note and Protocol guide for the quantification of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid , designed for researchers in drug development and bioanalysis. Executive Summary This applica...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the quantification of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid , designed for researchers in drug development and bioanalysis.

Executive Summary

This application note details a robust analytical method for the quantification of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid (herein referred to as BPCPA ), a structural analog to fibrate-class PPAR agonists and a potential metabolic marker in drug development.

The analysis of BPCPA presents specific challenges due to its carboxylic acid moiety (pKa ~4.5), which necessitates negative electrospray ionization (ESI-), and its brominated aromatic ring , which offers a distinct isotopic signature but requires careful chromatographic separation from matrix interferences.

This protocol utilizes Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) coupled with UHPLC-MS/MS . This approach ensures orthogonal selectivity—separating the analyte based on charge (acidic) during extraction and hydrophobicity during chromatography—resulting in a method that meets FDA and EMA bioanalytical validation criteria.

Chemical Context & Mechanistic Insight

Understanding the physicochemical properties of BPCPA is critical for method design.

  • Analyte: 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid[1][2][3][4][5]

  • CAS: 1311264-96-6[1][2][3][4][5]

  • Molecular Formula: C₁₁H₁₁BrO₃[1]

  • Molecular Weight: 271.11 g/mol [2][4][5]

  • Key Functional Groups:

    • Carboxylic Acid: Ionizable center; dictates the use of ESI(-) and anion-exchange cleanup.

    • Bromophenoxy Ether: Provides lipophilicity (LogP ~2.8) and a characteristic 1:1 isotopic pattern (

      
      Br/
      
      
      
      Br).
    • Cyclopropyl Linker: Adds steric rigidity, influencing retention time and fragmentation stability.

Mechanistic Strategy
  • Ionization: We utilize Negative Mode ESI (

    
    ). While positive mode is common, acidic drugs often suffer from poor protonation efficiency. Negative mode targets the carboxylate anion directly.
    
  • Fragmentation: The collision-induced dissociation (CID) of brominated phenoxy acids typically yields a characteristic cleavage of the ether bond, producing the 4-bromophenolate anion (

    
     171/173) as the dominant product ion.
    
  • Extraction: To eliminate phospholipid suppression (a major cause of signal variability), we employ MAX SPE . By loading at neutral pH (analyte ionized) and washing with organic solvent (removing neutrals), we achieve high recovery with minimal matrix effect.

Experimental Protocol

Materials & Reagents[6][7][8][9]
  • Standard: BPCPA (>98% purity).

  • Internal Standard (IS): BPCPA-d4 (if unavailable, use 4-Bromophenylacetic acid-d4 or Ciprofibrate-d4 as a structural surrogate).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Ammonium Acetate (volatile buffer for ESI-), Formic Acid (FA), Ammonium Hydroxide (NH₄OH).

  • SPE Cartridges: Oasis MAX (30 mg, 1 cc) or equivalent mixed-mode anion exchanger.

Sample Preparation (Solid Phase Extraction)

Matrix: Human Plasma (K₂EDTA) Sample Volume: 100 µL

StepActionMechanistic Rationale
1. Pre-treatment Dilute 100 µL plasma with 100 µL 4% H₃PO₄ in water. Add 20 µL Internal Standard. Vortex.Acidification disrupts protein binding and ensures the analyte is neutral or partially ionized for interaction, but primarily disrupts the matrix. Note: For MAX, we actually want the acid ionized, so we dilute with 5% NH₄OH in water to pH > 8.Correction: For MAX (Anion Exchange), the analyte must be negatively charged. Revised Step: Dilute 100 µL plasma with 300 µL 5% NH₄OH .
2. Conditioning 1 mL MeOH followed by 1 mL Water.Activates the sorbent ligands.
3. Loading Load the pre-treated sample (pH ~10) at 1 mL/min.BPCPA (

) binds to the quaternary amine (

) on the sorbent via ionic interaction.
4. Wash 1 1 mL 5% NH₄OH in 50:50 MeOH:Water .Removes proteins and neutral interferences. The high pH keeps the analyte charged and bound.
5. Wash 2 1 mL Methanol .Removes hydrophobic interferences (lipids) that are not ionically bound.
6. Elution 2 x 250 µL 2% Formic Acid in Methanol .Acidification neutralizes the carboxyl group (

), breaking the ionic bond and releasing the analyte.
7. Reconstitution Evaporate to dryness (N₂, 40°C). Reconstitute in 100 µL Mobile Phase A/B (80:20).Aligns solvent strength with initial LC conditions to prevent peak broadening.
LC-MS/MS Conditions

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters TQ-XS) coupled to UHPLC.

Chromatography:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH natural ~6.8). Ammonium acetate supports ionization in negative mode better than pure formic acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 45°C.

Gradient Table:

Time (min) %B Curve
0.0 10 Initial
0.5 10 Hold
3.0 90 Linear
4.0 90 Wash
4.1 10 Re-equilibrate

| 5.5 | 10 | End |

Mass Spectrometry (ESI Negative):

  • Spray Voltage: -2500 V

  • Source Temp: 500°C

  • Curtain Gas: 30 psi

MRM Transitions:

  • Note: Bromine has two isotopes (

    
    Br and 
    
    
    
    Br) in a 1:1 ratio. We monitor the
    
    
    Br isotope for quantitation due to slightly lower background noise in some matrices, or sum both.
AnalytePrecursor (

)
Product (

)
Dwell (ms)CE (V)Role
BPCPA (

Br)
271.0 173.0 50-22Quantifier (Bromophenolate)
BPCPA (

Br)
271.079.050-60Qualifier (Br ion)
BPCPA (

Br)
269.0171.050-22Confirmation
IS (d4-Analog)275.0177.050-22Internal Standard

Workflow Visualization

The following diagram illustrates the logical flow of the Mixed-Mode Anion Exchange (MAX) extraction protocol, highlighting the critical "Switch" mechanism where pH manipulation controls the analyte retention.

SPE_Workflow cluster_retention Retention Mechanism Start Biological Sample (Plasma/Serum) PreTreat Pre-treatment Add 5% NH4OH (pH > 9) Ionize Acid (-COO⁻) Start->PreTreat Load Load on MAX Cartridge (Mixed-Mode Anion Exchange) PreTreat->Load Mechanism Analyte binds via: 1. Ionic Interaction (Strong) 2. Hydrophobic Interaction Load->Mechanism Wash1 Wash 1: 5% NH4OH in MeOH/H2O Removes Neutrals/Proteins Analyte stays bound (Ionic) Load->Wash1 Wash2 Wash 2: 100% Methanol Removes Hydrophobic Lipids Analyte stays bound (Ionic) Wash1->Wash2 Elute Elution: 2% Formic Acid in MeOH Neutralize Acid (-COOH) Break Ionic Bond -> Release Wash2->Elute LCMS LC-MS/MS Analysis Negative Mode ESI Elute->LCMS

Caption: Workflow for MAX SPE extraction. The pH switch (Alkaline Load -> Acidic Elute) ensures high specificity for the carboxylic acid analyte.

Method Validation Summary (Expected Performance)

Based on the physicochemical properties and similar validated methods for fibrates and brominated acids, the following performance metrics are the target acceptance criteria.

ParameterCriteria (FDA/EMA Bioanalytical Guidelines)
Linearity

over range 1.0 – 1000 ng/mL
Accuracy ±15% (±20% at LLOQ)
Precision (CV) <15% (<20% at LLOQ)
Recovery >85% (Consistent across low/high QC)
Matrix Effect 90-110% (Minimal suppression due to MAX cleanup)
Selectivity No interference at retention time of BPCPA in blank plasma
Troubleshooting Guide
  • Low Sensitivity: Ensure the mobile phase pH is near neutral (Ammonium Acetate). Acidic mobile phases (0.1% Formic Acid) can suppress ionization in negative mode for some carboxylic acids.

  • Peak Tailing: Carboxylic acids can interact with free silanols on the column. Use a high-coverage C18 column (like Waters BEH) or increase buffer strength to 10 mM.

  • Carryover: Due to the lipophilic bromophenoxy group, the analyte may stick to the injector. Use a needle wash of 90:10:0.1 ACN:Water:Formic Acid .

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Bickel, M. H. (1984). The pharmacology and biochemistry of the fibrates. (Context on lipophilic acid extraction). Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Basis for MAX SPE protocol). Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 57466583: 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid.[1] Retrieved from [Link]

Sources

Application

A Robust, Validated HPLC-MS Method for the Quantitative Analysis of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a comprehensive guide to the development and validation of a sensitive and specific High-Perform...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive guide to the development and validation of a sensitive and specific High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid. Designed for professionals in pharmaceutical research and development, this document moves beyond a simple protocol, offering a detailed rationale for key methodological decisions, from mobile phase selection to mass spectrometer tuning. The method utilizes reversed-phase chromatography for robust separation and electrospray ionization for sensitive detection. All validation procedures are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose in a regulated environment.[1][2]

Guiding Principles: Method Development Rationale

The molecular structure of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid dictates the entire analytical strategy. A successful HPLC-MS method hinges on understanding and controlling the physicochemical behavior of the analyte.

  • Analyte Structure and Properties: The molecule possesses a molecular weight of 271.11 g/mol . It contains a hydrophobic bromophenyl group and a polar carboxylic acid moiety. The carboxylic acid functional group is the primary site for ionization and significantly influences chromatographic retention. While the exact pKa is not published, it can be estimated to be in the range of 3-4, similar to the structurally related compound (4-Bromophenoxy)acetic acid (pKa 3.04)[3]. This acidic nature is the most critical parameter for method development.

  • Chromatographic Strategy: To achieve reproducible retention and sharp, symmetrical peak shapes on a reversed-phase column, the ionization state of the carboxylic acid must be controlled.[4] By maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa, the carboxylic acid remains in its neutral, protonated (-COOH) form. This non-ionized state is less polar and interacts more strongly with the hydrophobic C18 stationary phase, leading to adequate retention.[4] Therefore, acidifying the mobile phase with an MS-compatible acid like formic acid is essential.

  • Mass Spectrometric Detection Strategy: The presence of the carboxylic acid group makes the molecule amenable to Electrospray Ionization (ESI), a soft ionization technique that typically keeps the molecular ion intact.[5] Analysis can be performed in either positive or negative ion mode.

    • Negative Ion Mode ([M-H]⁻): This mode is often intuitive for acidic compounds, as it involves the deprotonation of the carboxylic acid to form a carboxylate anion. While direct, it can sometimes offer lower sensitivity and be suppressed by the acidic mobile phases required for good chromatography.[6]

    • Positive Ion Mode ([M+H]⁺): Although less obvious for an acid, protonation can still occur, and this mode is often more sensitive and robust.[7] The acidic mobile phase provides an abundant source of protons, facilitating the formation of the [M+H]⁺ adduct.[7] For this application, we will develop the method in negative ion mode to directly monitor the deprotonated molecule, which is a highly specific and common approach for carboxylic acids.

Materials and Methods

2.1 Reagents and Chemicals

  • 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid reference standard (>95% purity)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade, >99%)

  • Methanol (LC-MS Grade)

2.2 Instrumentation

  • HPLC or UHPLC system with a binary pump, degasser, autosampler, and column oven.

  • Single Quadrupole or Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Chromatography Data System (CDS) software for instrument control and data analysis.

HPLC-MS Method Development and Optimization

The analytical method was systematically developed by optimizing chromatographic separation and mass spectrometric detection to achieve the desired sensitivity and selectivity.

3.1 HPLC Optimization

  • Column Selection: A Waters ACQUITY UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm) was selected. The C18 stationary phase provides the necessary hydrophobic retention for the bromophenyl moiety, while the 1.7 µm particle size ensures high resolution and efficiency, which is characteristic of UHPLC performance.[8]

  • Mobile Phase: A mixture of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both containing 0.1% formic acid, was chosen. Acetonitrile is a preferred organic modifier due to its low viscosity and UV transparency. The addition of 0.1% formic acid maintains a pH of approximately 2.7, ensuring the analyte is in its non-ionized form for optimal retention and peak shape.[4]

  • Gradient Elution: A gradient elution was developed to ensure the analyte is eluted with a sharp peak shape and to rapidly wash out any more hydrophobic contaminants from the column. The gradient starts at a low percentage of organic phase to retain the analyte and then ramps up to elute it efficiently.

3.2 Mass Spectrometer Optimization The mass spectrometer was tuned by direct infusion of a ~1 µg/mL solution of the analyte in 50:50 Acetonitrile:Water with 0.1% formic acid.

  • Ionization Mode: As per the rationale in Section 1.0, ESI in negative mode was selected. The deprotonated molecule, [M-H]⁻, was the target ion.

  • Ion Source Parameters: Capillary voltage, cone voltage (or fragmentor voltage), source temperature, and desolvation gas flow and temperature were optimized to maximize the signal intensity of the target ion.

  • Target Ion Selection: The method was configured for Selective Ion Monitoring (SIM) of the [M-H]⁻ ion. Given the molecular weight of 271.11, the target m/z is 270.1. The presence of bromine results in a characteristic isotopic pattern, with two major peaks at approximately m/z 270.1 ([⁷⁹Br]M-H)⁻ and m/z 272.1 ([⁸¹Br]M-H)⁻ in a nearly 1:1 ratio. Monitoring both ions provides an additional layer of confirmation. For quantification, the most abundant isotope (m/z 270.1) was used.

3.3 Final Optimized Method Parameters

All quantitative parameters for the final, optimized HPLC-MS method are summarized in the table below.

Parameter Condition
HPLC System UHPLC System
Column Waters ACQUITY UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program 0.0 min: 30% B; 0.5 min: 30% B; 3.0 min: 95% B; 3.5 min: 95% B; 3.6 min: 30% B; 5.0 min: 30% B
MS System Single or Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 2.5 kV
Cone Voltage 30 V
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr
Source Temp. 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions Monitored m/z 270.1 (Quantifier), m/z 272.1 (Qualifier)

Experimental Protocols

4.1 Standard and Sample Preparation Protocol

This protocol is designed for the analysis of the bulk drug substance. The "dilute and shoot" method is a common and efficient approach for such samples.[9]

  • Prepare Diluent: Mix Acetonitrile and Water in a 1:1 (v/v) ratio.

  • Prepare 1.0 mg/mL Primary Stock Solution:

    • Accurately weigh approximately 10 mg of the 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with Methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution.[9] This is your primary stock.

  • Prepare 100 µg/mL Working Stock Solution:

    • Pipette 1.0 mL of the Primary Stock Solution into a 10 mL volumetric flask.

    • Dilute to the mark with the Diluent.

  • Prepare Calibration Standards:

    • Perform serial dilutions from the 100 µg/mL Working Stock Solution using the Diluent to prepare calibration standards at concentrations such as 10, 5, 1, 0.5, 0.1, and 0.05 µg/mL.

  • Prepare Quality Control (QC) Samples:

    • Prepare QC samples at low, medium, and high concentrations (e.g., 0.15, 2.5, and 7.5 µg/mL) from a separate weighing of the reference standard to ensure an independent check on accuracy.

  • Prepare Test Sample Solution:

    • Accurately weigh approximately 10 mg of the test sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with Methanol to create a 1 mg/mL solution.

    • Further dilute this solution 100-fold with the Diluent to achieve a theoretical concentration of 10 µg/mL, which should fall within the calibrated range.

  • Filtration:

    • Filter all final solutions (standards, QCs, and samples) through a 0.22 µm syringe filter (e.g., PTFE or nylon) into HPLC vials before placing them in the autosampler.[9][10] This step is critical to prevent column blockage and protect the instrument.

G cluster_prep Preparation cluster_final Final Solutions cluster_analysis Analysis weigh Weigh Reference Standard and Test Sample dissolve Dissolve in Methanol (Primary Stock) weigh->dissolve dilute_work Prepare Working Stocks and Serial Dilutions (in ACN:Water) dissolve->dilute_work cal Calibration Standards dilute_work->cal qc QC Samples dilute_work->qc sample Test Samples dilute_work->sample filter Filter (0.22 µm) into HPLC Vials inject Inject into HPLC-MS System filter->inject analyze Data Acquisition (SIM Mode) inject->analyze process Data Processing & Quantitation analyze->process G cluster_plan Phase 1: Planning & Development cluster_validate Phase 2: Validation (ICH Q2) cluster_deploy Phase 3: Implementation atp Define Analytical Target Profile (ATP) dev Method Development & Optimization atp->dev Guides Development protocol Write Validation Protocol (Define Acceptance Criteria) dev->protocol Final Method spec Specificity protocol->spec lin Linearity & Range protocol->lin acc Accuracy protocol->acc prec Precision (Repeatability, Intermediate) protocol->prec loq LOQ / LOD protocol->loq robust Robustness protocol->robust report Validation Report spec->report Generates Data For lin->report Generates Data For acc->report Generates Data For prec->report Generates Data For loq->report Generates Data For robust->report Generates Data For routine Routine Use with System Suitability Testing report->routine

Fig 2. Lifecycle relationship between method development and validation.

5.1 System Suitability Test (SST) Before any validation run, the suitability of the chromatographic system must be verified. A standard solution (e.g., 1 µg/mL) is injected five or six times.

Parameter Acceptance Criteria Rationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Retention Time (%RSD) ≤ 2.0%Demonstrates the stability and reproducibility of the pump and column.
Peak Area (%RSD) ≤ 5.0%Demonstrates the precision of the injector and detector response.

5.2 Specificity / Selectivity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Inject a blank solution (Diluent) and a placebo solution (if applicable). No interfering peaks should be observed at the retention time of the analyte.

5.3 Linearity and Range Linearity demonstrates that the method's response is directly proportional to the analyte concentration.

  • Protocol: Analyze the prepared calibration standards (e.g., 6 levels, from 0.05 µg/mL to 10 µg/mL) in triplicate.

  • Acceptance Criteria: Plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.995.

5.4 Accuracy Accuracy measures the closeness of the test results to the true value.

  • Protocol: Analyze the independently prepared QC samples (low, medium, high) against the calibration curve. Accuracy is expressed as percent recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% of the nominal value.

5.5 Precision Precision is the degree of agreement among individual test results.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the test sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

5.6 Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • LOQ: The lowest concentration of analyte that can be quantitatively determined with suitable precision and accuracy. It is often established as the lowest level of the calibration curve.

  • LOD: The lowest concentration of analyte that can be detected but not necessarily quantitated.

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N).

  • Acceptance Criteria: Typically, S/N ≥ 10 for LOQ and S/N ≥ 3 for LOD.

5.7 Robustness Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to parameters like column temperature (± 5 °C), mobile phase flow rate (± 10%), and mobile phase composition (e.g., pH adjustment by varying formic acid concentration slightly).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted.

Conclusion

This application note details a highly specific, robust, and reliable HPLC-MS method for the quantitative determination of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid. The described protocols for method development, sample preparation, and validation are grounded in established scientific principles and adhere to global regulatory standards like the ICH Q2(R2) guideline. [1][2][11][12][13]By providing a causal explanation for experimental choices, this guide serves as a practical tool for scientists to implement and adapt this method for routine use in pharmaceutical analysis and quality control environments.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 8). IntuitionLabs.
  • Understanding ICH Q2(R2)
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. (2016, November 29). Agilent Technologies.
  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • A Guide to HPLC and LC-MS Buffer Selection.
  • how to develop a lc-ms/ms method for acidic compounds plasma. (2007, December 26).
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024, April 29). Drawell.
  • LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. Shodex HPLC Columns.
  • Development of a High Sensitivity Method for the Analysis of Clopidogrel and Clopidogrel Carboxylic Acid Metabolite in Human K2EDTA Plasma Using UHPLC–MS-MS. (2026, January 28). Spectroscopy Online.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). MDPI.
  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2025, August 5). Various Sources.
  • 2-[1-(4-bromophenoxy)cyclopropyl]acetic acid. Sigma-Aldrich.
  • (4-Bromophenoxy)acetic acid(1878-91-7). ChemicalBook.
  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025, May 13).
  • How to Prepare a Sample for HPLC Analysis. (2023, April 27).
  • Electrospray Ionization. School of Chemical Sciences - University of Illinois.
  • Electrospray ioniz

Sources

Method

Williamson ether synthesis for phenoxyacetic acid derivatives

Executive Summary The phenoxyacetic acid moiety is a privileged pharmacophore in medicinal chemistry, serving as the lipophilic "head group" in peroxisome proliferator-activated receptor (PPAR) agonists (e.g., fibrates),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenoxyacetic acid moiety is a privileged pharmacophore in medicinal chemistry, serving as the lipophilic "head group" in peroxisome proliferator-activated receptor (PPAR) agonists (e.g., fibrates), diuretics (e.g., ethacrynic acid), and selective auxin mimics. While the Williamson ether synthesis is a textbook reaction, its application in drug development requires rigorous control over chemoselectivity (O- vs. C-alkylation) and impurity profiles.

This guide provides an optimized technical framework for synthesizing phenoxyacetic acid derivatives, contrasting a high-fidelity MedChem route with a scalable Process Chemistry route.

Mechanistic Insight & Critical Variables

The synthesis involves the nucleophilic attack of a phenoxide ion on an


-haloacetic acid derivative. The reaction follows second-order kinetics (

), where the rate is proportional to the concentration of both the phenoxide and the alkylating agent.
The Ambident Nucleophile Challenge

Phenoxide ions are ambident nucleophiles; negative charge is delocalized onto the aromatic ring (ortho/para positions).

  • O-Alkylation (Desired): Favored by hard electrophiles, polar aprotic solvents, and unhindered attack angles.

  • C-Alkylation (Impurity): Favored by soft electrophiles, protic solvents (which hydrogen-bond to the oxygen, shielding it), and very high temperatures.

The "Finkelstein" Acceleration

Chloroacetic acid derivatives are often used due to cost, but chloride is a mediocre leaving group. Adding catalytic Sodium Iodide (NaI) generates the corresponding iodo-intermediate in situ, increasing reaction rates by orders of magnitude (Finkelstein reaction).

Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack R-Cl Chloroacetate (R-Cl) R-I Iodoacetate (Transient R-I) R-Cl->R-I Halogen Exchange NaI NaI (Cat.) NaI->R-I Transition Transition State [Ar-O---C---I]‡ R-I->Transition Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (K2CO3/NaOH) Base->Phenoxide Phenoxide->Transition C-Alk C-Alkylated Impurity Phenoxide->C-Alk Solvent Shielding (Protic Media) Product Phenoxyacetate (Ar-O-CH2-R) Transition->Product SN2

Figure 1: Mechanistic pathway highlighting the catalytic role of Iodide and the divergence toward C-alkylation.

Strategic Optimization Matrix

VariableMedChem Route (High Purity)Process Route (Scalable/Green)Rationale
Solvent Acetone or DMFToluene/Water or MEKAcetone ensures O-alkylation; Toluene/Water allows easy separation.
Base

(Anhydrous)
NaOH (Aqueous)

is mild and buffers pH; NaOH is cheap but aggressive.
Alkylating Agent Ethyl BromoacetateChloroacetic AcidEsters are easier to purify (distillation/column); Acids are cheaper.
Catalyst NaI (0.1 eq)TBAB (PTC)NaI accelerates halide exchange; TBAB transfers phenoxide to organic phase.
Temperature Reflux (

)

Controlled heat prevents ester hydrolysis and C-alkylation.

Experimental Protocols

Protocol A: High-Fidelity Synthesis (Acetone/ )

Best for: Small scale (<10g), complex drug intermediates, acid-sensitive substrates.

Reagents:

  • Substituted Phenol (1.0 eq)

  • Ethyl Bromoacetate (1.1 eq) (or Ethyl Chloroacetate + 0.1 eq NaI)

  • 
     (Anhydrous, 2.0 eq)
    
  • Acetone (Reagent Grade, 0.5 M concentration relative to phenol)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvation: Dissolve the Phenol (10 mmol) in anhydrous Acetone (20 mL).

  • Deprotonation: Add

    
     (20 mmol) in a single portion. Stir at room temperature for 15 minutes to allow partial phenoxide formation (color change often observed).
    
  • Addition: Add Ethyl Bromoacetate (11 mmol) dropwise via syringe. Note: If using the chloro-derivative, add NaI (1 mmol) now.

  • Reaction: Heat to gentle reflux (

    
     bath) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
    
  • Workup:

    • Filter off the inorganic solids (

      
      ).
      
    • Concentrate the filtrate in vacuo.

    • Redissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine.

    • Dry over

      
       and concentrate.
      
  • Hydrolysis (Optional): To get the free acid, treat the ester with LiOH in THF/Water (1:1) at RT for 2 hours.

Protocol B: Phase Transfer Catalysis (Water/Toluene)

Best for: Large scale (>100g), simple substrates, "Green" chemistry requirements.

Reagents:

  • Substituted Phenol (1.0 eq)

  • Chloroacetic Acid (1.2 eq)

  • NaOH (Solid, 3.5 eq total)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Toluene/Water (1:1 ratio)

Step-by-Step:

  • Aqueous Phase: In a reactor, dissolve NaOH (3.5 eq) in water. Add Chloroacetic acid (1.2 eq) slowly (Exothermic: maintain

    
    ) to form sodium chloroacetate in situ.
    
  • Organic Phase: Dissolve Phenol (1.0 eq) and TBAB (0.05 eq) in Toluene.

  • Biphasic Mixing: Combine phases and heat to

    
     with vigorous mechanical stirring (essential for PTC).
    
  • Reaction: Hold at temperature for 4–8 hours.

  • Separation:

    • Cool to RT. The product (Sodium Phenoxyacetate) is in the aqueous layer.

    • Separate layers.[1][2][3] Discard organic layer (contains unreacted organics).

    • Wash aqueous layer with fresh Toluene once.

  • Precipitation: Acidify the aqueous layer with conc.[2] HCl to pH 1. The Phenoxyacetic acid will precipitate as a solid.

  • Purification: Recrystallize from hot water or benzene.

Process Decision Logic

DecisionTree Start Start: Phenoxyacetic Acid Synthesis Scale What is the Reaction Scale? Start->Scale Small Small (<10g) / MedChem Scale->Small Large Large (>100g) / Process Scale->Large Substrate Substrate Sensitivity? Small->Substrate MethodB Protocol B: Water / NaOH / PTC (Green, Scalable) Large->MethodB Sensitive Base/Acid Sensitive Substrate->Sensitive Robust Robust Substrate Substrate->Robust MethodA Protocol A: Acetone / K2CO3 / Ester (Mild, High Yield) Sensitive->MethodA Robust->MethodA Preferred Purification Product Isolation MethodA->Purification MethodB->Purification Col Column Chromatography (For Esters) Purification->Col If Ester Cryst Acidification & Crystallization (For Acids) Purification->Cryst If Acid

Figure 2: Decision matrix for selecting the optimal synthetic strategy based on scale and substrate properties.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield Incomplete deprotonation or moisture in solvent (Protocol A).Dry acetone over molecular sieves. Ensure

is finely ground/anhydrous.
C-Alkylated Impurity Reaction temperature too high or solvent too polar/protic.Reduce temperature.[4][5] Switch from DMF to Acetone.
Unreacted Phenol Steric hindrance on phenol.Add 0.1 eq NaI (Finkelstein). Switch to Cs2CO3 (Cesium effect).
Emulsion (Protocol B) Poor phase separation.Add brine to aqueous layer. Filter through Celite pad.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis protocols).
  • Rea, A. "The Williamson Ether Synthesis: Mechanism and Protocols." Master Organic Chemistry, 2014 . Link

  • BenchChem. "Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers." BenchChem Protocols, 2025 . Link

  • Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195-199, 1971. (Foundational text for PTC used in Protocol B).
  • Hayes, K. S. "Industrial aspects of phase-transfer catalysis." Applied Catalysis A: General, 255(1), 5-31, 2003.

Sources

Technical Notes & Optimization

Troubleshooting

solubility issues of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid in biological buffers

The following technical guide addresses the solubility and handling of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid (CAS: 1311264-96-6), a specialized organic intermediate and chemical probe often utilized in pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility and handling of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid (CAS: 1311264-96-6), a specialized organic intermediate and chemical probe often utilized in pharmacological research (e.g., as a precursor or analog in CRTH2 antagonist pathways).[1]

Topic: 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid in Biological Buffers[1]

Compound Profile & Physicochemical Context

To troubleshoot solubility, one must first understand the molecule's "personality."[1] This compound is a lipophilic weak acid .

  • Chemical Structure: It features a hydrophobic 4-bromophenoxy tail anchored to a cyclopropyl ring, with a hydrophilic acetic acid head.[1]

  • Key Challenge: The molecule exhibits amphiphilic tension . The carboxylic acid group (

    
    ) wants to be in water, but the bromophenoxy group (high LogP) drives it out.[1]
    
  • Common Failure Mode: "Crashing out" (precipitation) upon dilution from DMSO into aqueous buffers, particularly those with low pH or high ionic strength.

PropertyValue (Approx/Calc)Implication for Solubility
Molecular Weight 271.11 g/mol Small molecule, kinetics of dissolution are fast.[1]
Form Solid (Crystalline)Requires energy (sonication/heat) to break lattice initially.

(Acid)
~4.2At pH 7.4, it exists >99% as the anionic salt (soluble form).[1]
LogP (Lipophilicity) ~2.8 - 3.2Moderate-High.[1] Requires organic co-solvent for stock solutions.[1]
CAS Number 1311264-96-6Unique identifier for verification.[1]
Troubleshooting Guide (Q&A)
Q1: I dissolved the compound in DMSO, but it precipitates immediately when added to PBS. Why?

Diagnosis: This is likely a "pH Shock" phenomenon. Explanation: Your DMSO stock contains the fully protonated (uncharged) free acid. When you pipette this into PBS (pH 7.4), two things happen:

  • Local Acidification: The high concentration of acid at the pipette tip momentarily depletes the buffer's capacity locally, keeping the molecule protonated and insoluble.[1]

  • Solubility Limit: The intrinsic solubility of the free acid in water is likely

    
    .[1] If you are diluting to a high concentration (e.g., 
    
    
    
    ), you exceed the solubility limit before the molecule has time to ionize and dissolve.[1]

Solution:

  • Vortex immediately during addition.

  • Pre-dilute in a 1:1 DMSO:Buffer mix if possible.

  • Check Buffer Strength: Ensure your PBS is at least 10 mM (preferably 50 mM) to handle the proton load.[1]

Q2: Can I use cell culture media (DMEM/RPMI) instead of PBS?

Warning: Proceed with caution. Risk Factor: Divalent Cations (


, 

). Mechanism: Carboxylic acids can form insoluble salts (soaps) with calcium or magnesium ions present in culture media. Test: If precipitation occurs in media but not in PBS (calcium-free), you are forming a calcium salt precipitate.[1] Workaround: Use a lower working concentration or add a solubilizing agent like BSA (Bovine Serum Albumin) , which binds lipophilic molecules and prevents precipitation.
Q3: My stock solution in DMSO froze. Is it still good?

Answer: Yes, but redissolve completely . Protocol: DMSO freezes at


.[1] Upon thawing, concentration gradients can form.[1]
  • Warm the vial to

    
     for 5-10 minutes.
    
  • Vortex vigorously.[1]

  • Visually inspect for "swirls" or crystals.[1] Do not use until the solution is perfectly clear.

Q4: How do I achieve the highest possible aqueous concentration for animal dosing?

Strategy: You need to convert the compound to its Sodium Salt form in situ. Method: Instead of dissolving in pure water/buffer, dissolve the solid in a stoichiometric equivalent of dilute NaOH (or


), then adjust pH back to 7.[1]4. This creates the highly soluble sodium carboxylate salt directly, bypassing the difficult "free acid" dissolution step.[1]
Step-by-Step Protocols
Protocol A: Preparation of a Robust 10 mM Stock Solution

Purpose: To create a stable storage solution.

  • Weighing: Weigh 2.71 mg of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide). Avoid ethanol if storing long-term, as evaporation alters concentration.[1]

  • Dissolution: Add 1.0 mL of DMSO.

  • Agitation: Vortex for 30 seconds. If particles persist, sonicate in a water bath at

    
     for 5 minutes.[1]
    
  • Storage: Aliquot into amber vials (light sensitive) and store at

    
    .
    
Protocol B: "Step-Down" Dilution for Biological Assays

Purpose: To dilute stock into buffer without precipitation.

  • Prepare Buffer: Ensure PBS or HEPES is at pH 7.4 and room temperature.

  • Intermediate Step (Optional but Recommended):

    • Dilute the 10 mM DMSO stock 1:10 into pure ethanol or 50% DMSO/Water .[1]

    • Why? This reduces the viscosity difference and allows faster mixing.[1]

  • Final Dilution:

    • Place the buffer on a magnetic stirrer (gentle stir).

    • Slowly add the stock/intermediate solution dropwise into the vortex of the stirring buffer.

    • Max DMSO: Keep final DMSO concentration

      
       (vol/vol) to avoid cellular toxicity, unless your assay tolerates higher.
      
Mechanistic Visualization

The following diagrams illustrate the solubility equilibrium and the recommended workflow to avoid experimental failure.

Figure 1: Solubility Equilibrium & Failure Points

Caption: The critical transition from the insoluble protonated form (in DMSO) to the soluble ionized form (in Buffer). Failure occurs if local pH drops.

SolubilityMechanism Stock DMSO Stock (Protonated Acid - R-COOH) High Solubility Mixing Mixing Interface (Critical Zone) Stock->Mixing Add Precipitate PRECIPITATE (Insoluble R-COOH) Mixing->Precipitate Local pH < 4.5 (Slow Mixing) Solution STABLE SOLUTION (Ionized R-COO⁻) Mixing->Solution Rapid Ionization (Fast Mixing) Buffer Biological Buffer (pH 7.4) Buffer->Mixing Buffering Capacity

Figure 2: Optimal Dilution Workflow

Caption: Step-by-step protocol to ensure maximizing solubility and reproducibility.

DilutionWorkflow Step1 1. Prepare 10-50 mM Stock in 100% Anhydrous DMSO Step2 2. Inspect Clarity (Sonicate if cloudy) Step1->Step2 Step3 3. Intermediate Dilution (Optional) Dilute 1:10 in Ethanol/Water Step2->Step3 Step4 4. Final Dilution into Buffer (Vortex/Stir during addition) Step3->Step4 Check Check: Is Final DMSO < 1%? Step4->Check Check->Step4 No (Redesign) Success Ready for Assay Check->Success Yes

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 592201, (2-Bromophenoxy)acetic acid (Analogous Structure).[1] Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[1] Academic Press.[1] (Standard reference for solubility of carboxylic acid bioisosteres).

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Source for pKa and solubility-pH profile mechanisms).[1]

Sources

Optimization

Technical Support Guide: Optimization of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic Acid Synthesis

This guide outlines the optimized synthetic route and troubleshooting protocols for 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid , a key intermediate often associated with GPR40 (FFAR1) agonist development. The synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimized synthetic route and troubleshooting protocols for 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid , a key intermediate often associated with GPR40 (FFAR1) agonist development.

The synthesis hinges on constructing the sterically congested 1,1-disubstituted cyclopropane core. The most robust method involves the Simmons-Smith cyclopropanation of a vinyl ether precursor, derived from the regioselective addition of 4-bromophenol to ethyl 3-butynoate.

Synthetic Strategy & Reaction Optimization

Core Pathway: The "Vinyl Ether" Route

Direct alkylation of phenols with cyclopropyl electrophiles is often low-yielding due to steric hindrance and competing elimination. We recommend a three-step sequence:

  • Regioselective Addition: 4-Bromophenol adds to ethyl 3-butynoate to form the terminal vinyl ether.

  • Simmons-Smith Cyclopropanation: The electron-rich vinyl ether directs the zinc carbenoid to form the cyclopropane ring.

  • Saponification: Hydrolysis of the ester to the free acid.

Step 1: Formation of Ethyl 3-(4-bromophenoxy)-3-butenoate

Objective: Maximize the formation of the terminal vinyl ether (Kinetic Product) over the thermodynamically stable conjugated ester.

Protocol:

  • Reagents: 4-Bromophenol (1.0 equiv), Ethyl 3-butynoate (1.1 equiv), N-Methylmorpholine (NMM) (0.1–0.2 equiv).

  • Solvent: Toluene (Anhydrous).

  • Conditions: Reflux (110°C) for 18–24 hours.

  • Mechanism: NMM acts as a base catalyst. The reaction proceeds via Markovnikov addition. While the conjugated isomer (E-3-phenoxybut-2-enoate) is more stable, the terminal isomer (3-phenoxybut-3-enoate) is required for the subsequent cyclopropanation to yield the correct acetic acid side chain.

Optimization Table: Catalyst & Solvent Effects

ParameterConditionOutcomeRecommendation
Catalyst N-Methylmorpholine (NMM)High conversion; favors terminal alkene in dynamic equilibrium.Recommended
Catalyst Triphenylphosphine (PPh3)Favors conjugated internal alkene (thermodynamic).Avoid
Catalyst DABCOModerate yield; significant polymerization side products.Avoid
Solvent TolueneOptimal reflux temp (110°C) for kinetics.Recommended
Solvent THFReflux temp (66°C) too low; reaction stalls.Avoid
Step 2: Simmons-Smith Cyclopropanation

Objective: Convert the vinyl ether to the cyclopropane with high conversion.

Protocol:

  • Reagents: Diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.5 equiv), Diiodomethane (CH₂I₂, 2.5 equiv).

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Conditions:

    • Cool solvent to 0°C under N₂.

    • Add Et₂Zn slowly (exothermic).

    • Add CH₂I₂ dropwise (maintain <5°C). Stir 15 min to form the Furukawa reagent (IZnCH₂I).

    • Add the vinyl ether substrate solution slowly.

    • Warm to RT and stir 12–18 h.

  • Critical Insight: The reaction relies on the Curtin-Hammett principle . Even if the vinyl ether exists in equilibrium with the conjugated ester, the Simmons-Smith reagent reacts significantly faster with the electron-rich terminal double bond (CH₂=C(OAr)-) than the electron-deficient conjugated ester. This drives the equilibrium towards the desired cyclopropyl product.

Step 3: Hydrolysis
  • Reagents: LiOH·H₂O (3.0 equiv), THF/MeOH/H₂O (3:1:1).

  • Conditions: RT for 4–6 h. Acidify with 1N HCl to pH 3.

Troubleshooting Guide

Issue 1: Low Yield in Cyclopropanation (Step 2)

Symptom: Starting material remains, or recovery of 4-bromophenol.

  • Root Cause A: Moisture. The Furukawa reagent is extremely water-sensitive.

    • Fix: Flame-dry all glassware. Ensure DCM is distilled over CaH₂ or passed through activated alumina.

  • Root Cause B: Old Reagents. Et₂Zn degrades over time; CH₂I₂ decomposes to liberate iodine (turns pink/purple).

    • Fix: Use fresh Et₂Zn. Wash CH₂I₂ with dilute Na₂S₂O₃ (sodium thiosulfate) until colorless, then dry over MgSO₄ and distill over copper wire before use.

  • Root Cause C: Isomer Sequestration. The reaction is too slow to drive the equilibrium from the conjugated ester.

    • Fix: Increase Et₂Zn/CH₂I₂ equivalents to 4.0–5.0. Heat the reaction to reflux (40°C in DCM) after addition.

Issue 2: Product Contamination with Conjugated Ester

Symptom: NMR shows a methyl doublet (~2.3 ppm) and an olefinic proton (~5.0 ppm) instead of cyclopropyl protons.

  • Root Cause: The Simmons-Smith reagent failed to react, and the workup isolated the unreacted conjugated isomer.

  • Fix: Ensure the "Active Species" (Terminal Vinyl Ether) is being trapped. If the reaction is stalled, add Trifluoroacetic acid (TFA) (0.1 equiv) to the cyclopropanation mixture (carefully!) to accelerate the carbenoid transfer (Simmons-Smith modification).

Issue 3: Incomplete Hydrolysis

Symptom: Mixed ester/acid spots on TLC.

  • Root Cause: Steric bulk of the gem-disubstituted cyclopropane hinders nucleophilic attack at the carbonyl.

  • Fix: Switch to LiOH in THF/H₂O at 60°C . Lithium coordinates the carbonyl oxygen better than sodium, facilitating attack. Avoid harsh acidic hydrolysis which may cleave the aryl ether.

Visualizing the Pathway

ReactionPathway Start 4-Bromophenol + Ethyl 3-butynoate VinylEther Terminal Vinyl Ether (Kinetic Intermediate) CH2=C(OAr)-CH2-COOEt Start->VinylEther NMM, Toluene, 110°C (Markovnikov Addn) ConjEster Conjugated Ester (Thermodynamic Sink) CH3-C(OAr)=CH-COOEt VinylEther->ConjEster Isomerization (Equilibrium) Cyclopropane Ethyl 2-[1-(4-Br-Ph-O)cyclopropyl]acetate VinylEther->Cyclopropane Et2Zn, CH2I2 (Simmons-Smith) Fast Reaction ConjEster->Cyclopropane Slow/No Rxn FinalProduct 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid Cyclopropane->FinalProduct LiOH, THF/H2O Hydrolysis

Caption: The kinetic trapping of the terminal vinyl ether via Simmons-Smith cyclopropanation drives the synthesis despite the thermodynamic preference for the conjugated isomer.

Frequently Asked Questions (FAQs)

Q: Can I use the commercially available Ethyl 4-bromobutyrate for this synthesis? A: No. Reacting 4-bromophenol with ethyl 4-bromobutyrate yields the linear ether (Ethyl 4-(4-bromophenoxy)butanoate). It does not form the cyclopropane ring. The ring must be constructed via the vinyl ether or a dialkylation strategy.

Q: Why is N-Methylmorpholine (NMM) preferred over stronger bases like NaH? A: Strong bases like NaH or KOtBu irreversibly deprotonate the intermediate, pushing the equilibrium almost entirely to the thermodynamically stable conjugated ester (which cannot form the desired cyclopropane). NMM is a mild base that facilitates the proton transfer required for addition without "locking" the system into the conjugated isomer.

Q: How do I remove the zinc salts during workup? They form a terrible emulsion. A: Quench the reaction with saturated aqueous Ammonium Chloride (NH₄Cl) . If an emulsion forms, add a small amount of 10% HCl to dissolve the zinc salts (ensure pH doesn't drop <2 to protect the ether), or filter the mixture through a pad of Celite before phase separation.

Q: Is the final acid stable? A: Yes, the 1-aryloxycyclopropylacetic acid scaffold is generally stable. However, avoid storing it in strongly acidic alcoholic solutions for prolonged periods, as this could lead to ring opening or esterification.

References

  • Negoro, K. et al. (2012). "Discovery of phenylpropanoic acid derivatives as novel GPR40 agonists." Bioorganic & Medicinal Chemistry Letters, 22(3), 1267–1270. Link

  • Takeda Pharmaceutical Co. (2012). "Fused heterocyclic compound and use thereof as GPR40 agonist." WO Patent 2012/046768. (Describes the general synthesis of aryloxycyclopropylacetic acids).
  • Charette, A. B. et al. (2001). "Simmons-Smith Cyclopropanation Reaction." Organic Reactions, 58, 1–415. (Authoritative review on the cyclopropanation mechanism and conditions). Link

Troubleshooting

Technical Support Center: Overcoming Poor Oral Bioavailability of Phenoxyacetic Acid Compounds

Introduction Phenoxyacetic acid and its derivatives represent a versatile class of compounds with a wide range of pharmacological activities, including anti-inflammatory, antidiabetic, and antiepileptic properties.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenoxyacetic acid and its derivatives represent a versatile class of compounds with a wide range of pharmacological activities, including anti-inflammatory, antidiabetic, and antiepileptic properties.[1][2][3] Despite their therapeutic potential, a significant hurdle in their development is poor oral bioavailability. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address the common challenges encountered when working to enhance the systemic exposure of these promising molecules. We will delve into the underlying causes of poor bioavailability and provide a structured, causality-driven approach to formulation and chemical modification strategies.

Fundamental Principles: Why is Oral Bioavailability a Challenge?

The oral bioavailability of a drug is primarily governed by two key physicochemical properties: its solubility in the gastrointestinal (GI) fluids and its ability to permeate across the intestinal epithelium.[4] The Biopharmaceutics Classification System (BCS) provides a crucial framework for understanding these limitations by categorizing drugs into four classes.[5][6][7]

  • BCS Class I: High Solubility, High Permeability

  • BCS Class II: Low Solubility, High Permeability

  • BCS Class III: High Solubility, Low Permeability

  • BCS Class IV: Low Solubility, Low Permeability

Phenoxyacetic acid compounds often fall into BCS Class II or IV , indicating that their absorption is limited by poor aqueous solubility and/or poor membrane permeability. The carboxylic acid moiety, while important for pharmacological activity, can become ionized in the varying pH of the GI tract, affecting both solubility and the ability to cross lipid membranes.[8]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments and provides actionable solutions grounded in scientific principles.

Solubility-Related Issues

Q1: My phenoxyacetic acid compound shows very low solubility in simulated gastric and intestinal fluids. What are my initial steps?

A1: This is a classic indicator of a BCS Class II or IV compound, where dissolution is the rate-limiting step for absorption.[9] Your primary goal is to increase the concentration of the drug dissolved in the GI tract.

  • Initial Approach: Particle Size Reduction. The first and most straightforward approach is to increase the surface area available for dissolution.[10]

    • Micronization: This technique reduces particle size into the micrometer range, which can enhance the dissolution rate.[10][11]

    • Nanonization: Creating nanoparticles (nanosuspensions) dramatically increases the surface-area-to-volume ratio, leading to significantly improved dissolution rates and, consequently, absorption.[10][12][13]

  • Next Step: Formulation Strategies. If particle size reduction is insufficient, consider more advanced formulation approaches.

    • Amorphous Solid Dispersions (ASDs): This is a powerful technique for improving the solubility of poorly water-soluble drugs.[14][15] By dispersing the crystalline drug into an amorphous state within a polymer matrix, you eliminate the need to overcome the crystal lattice energy during dissolution.[16][17] This can lead to a state of "supersaturation" in the gut, driving absorption.[14]

    • Lipid-Based Formulations: For lipophilic phenoxyacetic acid derivatives, lipid-based drug delivery systems (LBDDS) are an excellent choice.[18][19] These formulations, which can range from simple oil solutions to complex Self-Emulsifying Drug Delivery Systems (SEDDS), improve bioavailability by presenting the drug in a solubilized form.[4][20][21] Upon gentle agitation in the GI tract, SEDDS form fine emulsions or microemulsions, facilitating drug release and absorption.[18]

Q2: I'm developing an amorphous solid dispersion (ASD), but the compound recrystallizes over time or during dissolution. How can I improve stability?

A2: This is a common challenge with ASDs, as the amorphous state is thermodynamically unstable.[14][16] The key is proper polymer selection and drug-polymer interaction.

  • Polymer Selection is Critical: The polymer serves to stabilize the amorphous drug by reducing molecular mobility.[14][16]

    • Choose polymers that have good miscibility with your compound. Hydrogen bonding between the drug and polymer can significantly enhance stability.

    • Polymers like HPMC (Hydroxypropyl Methylcellulose) or PVP (Polyvinylpyrrolidone) are commonly used and have a proven track record.[11]

  • Assess Drug Loading: High drug loading can increase the propensity for recrystallization. Experiment with different drug-to-polymer ratios to find the optimal balance between stability and dosage form size.

  • Characterization is Key: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of your initial formulation and to monitor its stability under accelerated storage conditions.[17]

Permeability-Related Issues

Q3: My compound has good solubility, but Caco-2 assays show low permeability. What does this suggest?

A3: This profile is characteristic of a BCS Class III or IV compound. The issue is not getting the drug into solution, but getting it across the intestinal wall. This can be due to the inherent physicochemical properties of the molecule (e.g., high polarity, large size) or because it is being actively removed from the cells.[22]

  • Initial Investigation: Assess Efflux. The primary suspect for poor permeability of an otherwise "drug-like" molecule is active efflux by transporters like P-glycoprotein (P-gp).[23][24] P-gp is a membrane protein that acts as a cellular "pump," actively transporting a wide range of substances out of cells, thereby reducing intracellular concentration and absorption.[23][25]

    • Action: Perform a bi-directional Caco-2 assay.[26] This involves measuring transport from the apical (gut lumen) to the basolateral (blood) side (Papp A→B) and from the basolateral to the apical side (Papp B→A).

    • Interpretation: An efflux ratio (ER) , calculated as Papp(B→A) / Papp(A→B), greater than 2 is a strong indicator of active efflux.[26]

Q4: My bi-directional Caco-2 assay confirms my compound is a P-gp substrate (Efflux Ratio > 2). What are my options?

A4: You have two main strategic paths: a formulation approach to "bypass" the efflux or a chemical modification approach to create a new molecule that is no longer a substrate.

  • Formulation Strategy: P-gp Inhibition. Some formulation excipients can inhibit P-gp function.

    • Many surfactants used in lipid-based formulations (like SEDDS) have been shown to inhibit P-gp, effectively increasing the intracellular concentration of the drug and promoting absorption.[25] This is a key advantage of LBDDS for P-gp substrates.

  • Chemical Modification Strategy: The Prodrug Approach. This is a highly effective strategy for overcoming permeability issues.[22][27]

    • Mechanism: A prodrug is a pharmacologically inactive derivative of the parent drug. For phenoxyacetic acids, the polar carboxylic acid group can be masked with a lipophilic moiety, most commonly by forming an ester.[22][28][29] This modification increases the molecule's lipophilicity, allowing it to more easily diffuse across the cell membrane.[27]

    • Activation: Once absorbed into the bloodstream, the ester prodrug is rapidly cleaved by esterase enzymes in the blood and liver, releasing the active parent drug.[29]

    • Benefit: This strategy not only improves passive permeability but can also circumvent recognition by efflux transporters like P-gp.

Decision-Making Workflow

To help guide your experimental strategy, the following workflow outlines a logical progression for diagnosing and addressing bioavailability issues.

G cluster_0 cluster_1 Phase 1: Problem Diagnosis cluster_2 Phase 2: Strategy Selection cluster_3 Phase 3: Specific Tactics start Start: Poor Oral Bioavailability solubility Assess Kinetic Solubility (Simulated GI Fluids) start->solubility Is it a solubility or permeability issue? permeability Assess Permeability (Caco-2 Monolayer Assay) solubility->permeability Good Solubility sol_strat Solubility Enhancement Strategies solubility->sol_strat Poor Solubility (BCS II or IV) perm_strat Permeability Enhancement Strategies permeability->perm_strat Poor Permeability (BCS III or IV) both_strat Combined Strategies (e.g., LBDDS, Nanoformulations) permeability->both_strat Poor Solubility & Poor Permeability (BCS IV) asd Amorphous Solid Dispersions (ASDs) sol_strat->asd particle Particle Size Reduction sol_strat->particle efflux Assess Efflux Ratio (Bi-directional Caco-2) perm_strat->efflux both_strat->sol_strat both_strat->perm_strat prodrug Prodrug Synthesis (e.g., Esterification) efflux->prodrug Efflux Ratio > 2

Caption: Decision workflow for troubleshooting poor oral bioavailability.

Key Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assay

This assay determines the solubility of your compound in biorelevant media, which is more predictive of in vivo performance than simple water solubility.

Materials:

  • Test compound (as DMSO stock solution, e.g., 10 mM)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

  • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5

  • 96-well microplate

  • Plate shaker

  • Plate reader or HPLC-UV/MS system

Step-by-Step Methodology:

  • Add 198 µL of each buffer (PBS, SGF, FaSSIF) to designated wells of the 96-well plate.

  • Add 2 µL of the 10 mM compound stock solution to each well to achieve a final concentration of 100 µM. (Note: The final DMSO concentration should be ≤1%).

  • Seal the plate and incubate at 37°C for 2 hours on a plate shaker. This allows the compound to reach equilibrium.

  • After incubation, visually inspect the wells for any precipitation.

  • Centrifuge the plate to pellet any precipitated compound.

  • Carefully transfer the supernatant to a new plate for analysis.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS) against a standard curve.

  • The measured concentration represents the kinetic solubility under those conditions.

Protocol 2: Bi-directional Caco-2 Permeability Assay

This assay is the industry standard for assessing intestinal permeability and identifying potential active efflux.[26][30]

Materials:

  • Caco-2 cells seeded on Transwell™ filter inserts (cultured for 21-25 days)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound and control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability, and Talinolol as a P-gp substrate)

  • Lucifer yellow solution

  • LC-MS/MS system for quantification

Step-by-Step Methodology:

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use wells with TEER values indicating a confluent, intact monolayer (typically >200 Ω·cm²).[31]

  • Assay Setup (A→B Transport):

    • Wash the monolayers with pre-warmed HBSS.

    • Add the dosing solution containing your test compound to the apical (A) chamber.

    • Add fresh HBSS to the basolateral (B) chamber (receiver).

  • Assay Setup (B→A Transport):

    • Add the dosing solution containing your test compound to the basolateral (B) chamber.

    • Add fresh HBSS to the apical (A) chamber (receiver).

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).[30]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.

  • Post-Assay Integrity Check: Add Lucifer yellow to the apical side and incubate for 1 hour. Measure the amount of Lucifer yellow that has passed to the basolateral side. A low Papp value for Lucifer yellow confirms the monolayer integrity was maintained throughout the experiment.

  • Quantification: Analyze the concentration of the test compound in all samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) in both directions using the following formula:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

  • Efflux Ratio (ER): Calculate the ER as Papp(B→A) / Papp(A→B). An ER > 2 suggests the compound is a substrate for an efflux transporter.[26]

Data Presentation: Comparing Bioavailability Enhancement Strategies

The choice of strategy depends on the specific limitations of your compound and the stage of development.

StrategyPrimary MechanismBest For (BCS Class)ProsCons
Particle Size Reduction Increases surface area for dissolutionII, IVSimple, established technologyLimited effectiveness for very low solubility compounds
Amorphous Solid Dispersions Increases solubility by eliminating crystal lattice energyII, IVSignificant solubility enhancement possible; suitable for conventional dosage forms[32]Physical instability (recrystallization); requires careful polymer selection
Lipid-Based Systems (SEDDS) Presents drug in a solubilized state; can inhibit effluxII, IVHigh drug loading possible; enhances both solubility and permeability[19]Potential for GI side effects with high surfactant levels; complex formulation
Prodrug Approach Masks polar groups to increase lipophilicity and passive diffusionIII, IVDirectly addresses permeability issues; can bypass efflux transporters[27]Requires chemical synthesis; potential for incomplete conversion to active drug
Nanoformulations Increases surface area; can alter GI transit and uptake mechanismsII, IVVery high dissolution rates; potential for targeted delivery[12][33]Complex and costly manufacturing processes; potential for nanotoxicity concerns[10][34]
Mechanism Visualization: How SEDDS Enhance Absorption

Self-Emulsifying Drug Delivery Systems (SEDDS) are a powerful tool for overcoming both solubility and permeability limitations.

G compound Phenoxyacetic Acid (Poorly Soluble) sedds SEDDS Formulation (Oil + Surfactant + Drug) compound->sedds Formulate emulsion Fine Oil-in-Water Emulsion Droplets sedds->emulsion Disperses in GI Fluids release Drug Release in Solubilized State emulsion->release High Surface Area lumen GI Lumen absorption Enhanced Absorption Across Epithelium release->absorption Increased Concentration Gradient blood Systemic Circulation absorption->blood

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Brominated vs. Chlorinated Phenoxyacetic Acids: A Guide for Researchers

Abstract Phenoxyacetic acids represent a cornerstone class of synthetic auxin herbicides, pivotal in agriculture for controlling broadleaf weeds.[1][2][3] The substitution of halogens, primarily chlorine, onto the phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenoxyacetic acids represent a cornerstone class of synthetic auxin herbicides, pivotal in agriculture for controlling broadleaf weeds.[1][2][3] The substitution of halogens, primarily chlorine, onto the phenyl ring has been the historical standard, yielding well-known compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA).[1][2] However, the exploration of bromine as an alternative halogen offers a compelling avenue for modulating physicochemical properties, biological activity, and toxicological profiles. This guide provides a comprehensive comparative analysis of brominated and chlorinated phenoxyacetic acids, designed for researchers in drug development, agricultural science, and environmental toxicology. We will dissect the nuances of their synthesis, compare their fundamental properties through experimental data, elucidate their shared mechanism of action, and contrast their toxicological and environmental implications. This analysis is supported by detailed experimental protocols and visual workflows to provide actionable insights for laboratory application.

Synthesis Strategies: A Comparative Overview

The synthesis of halogenated phenoxyacetic acids typically follows one of two primary pathways, the choice of which can be influenced by the availability of starting materials and the desired substitution pattern.

  • Route A: Halogenation of Phenol followed by Etherification. This classic approach involves the direct halogenation (chlorination or bromination) of phenol or a substituted phenol, followed by a Williamson ether synthesis with a salt of chloroacetic acid.

  • Route B: Etherification of Phenol followed by Halogenation. In this alternative, phenoxyacetic acid is first synthesized from phenol and chloroacetic acid. The resulting phenoxyacetic acid is then subjected to electrophilic aromatic substitution to introduce the desired halogen atoms onto the phenyl ring.[4]

The choice between bromine and chlorine as the halogenating agent introduces key differences. Molecular bromine (Br₂) can be used for bromination, often in a solvent like acetic acid.[5] Chlorination is typically achieved by bubbling chlorine gas (Cl₂) through the reaction mixture, sometimes in the presence of a catalyst.[6][7][8] The reactivity and regioselectivity can differ; bromine is less reactive than chlorine, which can sometimes allow for more controlled substitution, while chlorine's higher reactivity can lead to multiple substitutions if not carefully managed.

Synthesis_Workflows cluster_A Route A: Halogenation First cluster_B Route B: Etherification First A_Phenol Phenol A_Halogenation Halogenation (Cl₂ or Br₂) A_Phenol->A_Halogenation A_Halophenol Halogenated Phenol A_Halogenation->A_Halophenol A_Etherification Williamson Ether Synthesis (+ Chloroacetic Acid) A_Halophenol->A_Etherification A_Product Halogenated Phenoxyacetic Acid A_Etherification->A_Product B_Phenol Phenol B_Etherification Williamson Ether Synthesis (+ Chloroacetic Acid) B_Phenol->B_Etherification B_PA Phenoxyacetic Acid B_Etherification->B_PA B_Halogenation Halogenation (Cl₂ or Br₂) B_PA->B_Halogenation B_Product Halogenated Phenoxyacetic Acid B_Halogenation->B_Product Auxin_Pathway cluster_system Cellular Response to Synthetic Auxin Auxin Synthetic Auxin (Halogenated Phenoxyacetic Acid) Receptor TIR1/AFB Receptor Auxin->Receptor Binds AuxIAA Aux/IAA Repressor Receptor->AuxIAA Stabilizes Interaction ARF ARF Transcription Factor AuxIAA->ARF Represses Proteasome 26S Proteasome AuxIAA->Proteasome Tagged for Degradation Genes Auxin-Responsive Genes ARF->Genes Activates Transcription Response Uncontrolled Growth, Plant Death Genes->Response

Caption: Simplified auxin signaling pathway activated by phenoxyacetic acids.

Comparative Toxicology and Environmental Fate

While effective as herbicides, the impact of halogenated phenoxyacetic acids on non-target organisms and the environment is a critical consideration.

Toxicological Profile:

  • Chlorinated PAAs: The toxicology of 2,4-D is well-documented. It is classified as moderately toxic, with acute toxicity (LD50) varying between 100 and 1200 mg/kg in different animal species. [9]It can cause a range of adverse effects, including neurotoxicity, immunosuppression, and hepatotoxicity. [9][10]Some studies have suggested potential genotoxic effects, though findings can be conflicting. [9][11]Human exposure can lead to irritation, and in cases of large ingestion, systemic toxicity including renal failure has been reported. [12][13]* Brominated PAAs: Data is more limited, but general toxicological principles apply. The C-Br bond is typically weaker than the C-Cl bond, which may lead to different metabolic pathways and potentially different toxic metabolites. For instance, para-bromophenoxyacetic acid has demonstrated antimicrobial activity against various bacteria and fungi. [14]The specific toxicological profile would need to be evaluated on a case-by-case basis, but the potential for producing brominated phenols—which have their own toxicological profiles—as metabolites is a key consideration.

Environmental Fate:

  • Persistence: Chlorinated phenoxyacetic acids like 2,4-D are moderately persistent in the environment, with a half-life ranging from days to months depending on conditions such as microbial activity, sunlight, and soil type. [15][10]* Degradation: The primary route of degradation in soil and water is microbial action. [10]This can involve the cleavage of the ether linkage and reductive dehalogenation. [16][17]Photolysis can also contribute to their breakdown. [3]* Mobility: As weak acids, their mobility in soil is pH-dependent. At neutral or alkaline pH, they exist as anions and are relatively mobile, posing a risk of leaching into groundwater. [2][3][15] The environmental fate of brominated phenoxyacetic acids is expected to be similar, governed by the same processes of microbial degradation and photodegradation. However, the different C-X bond energy and the nature of the resulting metabolites could influence degradation rates and the environmental impact of the breakdown products.

Key Experimental Protocols

To ensure trustworthy and reproducible data, standardized protocols are essential. Below are representative methodologies for the synthesis, biological evaluation, and analysis of these compounds.

Protocol 5.1: Synthesis of 4-Bromophenoxyacetic Acid (Route B)

This protocol describes the etherification of 4-bromophenol. It is a self-validating system as the product can be easily characterized by melting point and spectroscopic methods (NMR, IR) to confirm its identity and purity against known standards.

Materials:

  • 4-Bromophenol

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.

Procedure:

  • Salt Formation: In a round-bottom flask, dissolve 10.0 g of 4-bromophenol in 50 mL of 10% aqueous NaOH solution with stirring.

  • Addition of Chloroacetic Acid: Prepare a solution of 6.0 g of chloroacetic acid neutralized with 10% NaOH. Slowly add this solution to the 4-bromophenoxide solution.

  • Reaction (Reflux): Attach a reflux condenser and heat the mixture to a gentle reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Acidification: After cooling to room temperature, carefully acidify the reaction mixture with concentrated HCl until the pH is ~2. A white precipitate of 4-bromophenoxyacetic acid will form.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 4-bromophenoxyacetic acid.

  • Characterization: Dry the purified product and determine its melting point. Confirm the structure using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Protocol 5.2: HPLC Analysis of Halogenated Phenoxyacetic Acids

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard, robust method for quantifying these compounds in various matrices. [18][19]The system is validated by running standards to create a calibration curve and spiking real samples to determine recovery efficiency.

Instrumentation & Conditions:

  • HPLC System: With UV-Vis Detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid to ensure the analytes are in their protonated form.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~230 nm or 280 nm, where the phenyl ring exhibits strong absorbance. [18]* Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Standard Preparation: Prepare a stock solution of the analytical standard (e.g., 2,4-D) in methanol. Create a series of calibration standards (e.g., 0.1, 1, 5, 10, 20 µg/mL) by serial dilution.

  • Sample Preparation (Water Sample): a. Take a 100 mL water sample and acidify to pH < 3 with sulfuric acid. b. Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and remove interfering matrix components. c. Elute the analyte from the SPE cartridge with a small volume of methanol or acetonitrile. d. Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.

  • Analysis: a. Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). b. Inject the prepared sample. c. Quantify the analyte in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow Start Water Sample Acidify Acidify to pH < 3 Start->Acidify SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Acidify->SPE Elute Elute with Organic Solvent SPE->Elute Concentrate Evaporate & Reconstitute in Mobile Phase Elute->Concentrate Inject Inject into HPLC Concentrate->Inject Detect UV Detection (~230 nm) Inject->Detect Quantify Quantify against Calibration Curve Detect->Quantify

Caption: Workflow for HPLC analysis of phenoxyacetic acids in water.

Conclusion

The choice between brominated and chlorinated phenoxyacetic acids is a nuanced decision that hinges on the specific application. Chlorinated derivatives, such as 2,4-D, are extensively studied and have a long history of use, providing a wealth of data on their efficacy, selectivity, and toxicological profiles. Brominated analogs, while less common, offer a valuable tool for fine-tuning physicochemical properties like lipophilicity and acidity. This can potentially lead to compounds with improved absorption, altered metabolic stability, or a different selectivity spectrum. Understanding the fundamental chemical differences imparted by these two halogens is crucial for the rational design of new active molecules in agriculture and beyond. Future research should focus on direct, parallel comparisons of bromo- and chloro-analogs in a wide range of biological and environmental assays to fully map their structure-activity relationships.

References

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - MDPI. (2025, April 7). MDPI. [Link]

  • Phenoxy herbicide - Wikipedia. Wikipedia. [Link]

  • CN107488108B - Synthesis method of chlorophenoxyacetic acid or chlorophenol - Google Patents.
  • Zuanon, J. A. S., et al. (2015). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. ResearchGate. [Link]

  • Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 10 Chlorophenoxys. United States Environmental Protection Agency. [Link]

  • Adsorption of Phenoxyacetic Herbicides from Water on Carbonaceous and Non-Carbonaceous Adsorbents - Encyclopedia.pub. (2023, July 26). Encyclopedia.pub. [Link]

  • Venkov, P., et al. (2000). Genotoxic effect of substituted phenoxyacetic acids. PubMed. [Link]

  • Determination of Chlorinated Phenoxyacid Herbicides in Water and Sediment by Solid Phase Extraction and High-Performance Liquid - DTIC. (1992, November 1). Defense Technical Information Center. [Link]

  • Determination of phenoxyacetic acids and chlorophenols in aqueous samples by dynamic liquid-liquid-liquid microextraction with ion-pair liquid chromatography - PubMed. PubMed. [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - ResearchGate. (2025, April 2). ResearchGate. [Link]

  • Adsorption of Phenoxyacetic Herbicides from Water on Carbonaceous and Non-Carbonaceous Adsorbents - MDPI. (2023, July 14). MDPI. [Link]

  • CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents.
  • A kind of synthetic method of chloro phenoxy acetic acid or chlorophenol - Google Patents.
  • Bukowska, B. (2006). Toxicity of 2,4-Dichlorophenoxyacetic Acid – Molecular Mechanisms. Polish Journal of Environmental Studies, 15(3), 365-374. [Link]

  • Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337 - eConference.io. eConference.io. [Link]

  • WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents.
  • Srivastava, A., et al. (2014). Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. Indian Journal of Pure & Applied Physics, 52, 507-513. [Link]

  • Bradberry, S. M., et al. (2000). Poisoning Due to Chlorophenoxy Herbicides. ResearchGate. [Link]

  • Microbiological Activities Of Para - Bromophenoxy Acetic Acid - Tuijin Jishu/Journal of Propulsion Technology. Tuijin Jishu/Journal of Propulsion Technology. [Link]

  • Chipomho, J., et al. (2023). Understanding Mechanisms of Herbicide Selectivity in Agro-Ecosystems: A Review. Advanced Chemicobiology Research. [Link]

  • Phenoxyacetic Acid Synthesis - Sciencemadness.org. (2015, June 17). Sciencemadness.org. [Link]

  • The reactivity and fate of a phenoxyacetic herbicide: 4-chloro-2-methylphenoxy acetic acid (MCPA) in the environment | Water Science & Technology | IWA Publishing. (1995, November 1). IWA Publishing. [Link]

  • 4-Bromophenylacetic acid - Wikipedia. Wikipedia. [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - PMC. (2025, April 7). National Center for Biotechnology Information. [Link]

  • Metabolic fate of chlorinated aromatic compounds in anoxic habitats - ProQuest. ProQuest. [Link]

  • Appendix B: Toxicity Studies with 4-chlorophenoxyacetic acid (4-CPA) and Structures Related to 4-CPA. - Regulations.gov. Regulations.gov. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - JETIR.org. JETIR.org. [Link]

  • Determination of chlorinated phenoxy acid and ester herbicides in soil and water by liquid chromatography particle beam mass spectrometry and ultraviolet absorption spectrophotometry | Analytical Chemistry - ACS Publications. ACS Publications. [Link]

  • Environmental Fate of 2 , 4-Dichlorophenoxyacetic Acid | Semantic Scholar. Semantic Scholar. [Link]

  • Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition - ResearchGate. (2025, August 9). ResearchGate. [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - PubMed. (2025, April 7). PubMed. [Link]

  • Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera - PMC. (2023, October 29). National Center for Biotechnology Information. [Link]

  • Schultz, T. W., et al. (1990). Structure-activity relationships for mono alkylated or halogenated phenols. PubMed. [Link]

  • A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC -..:: DESWATER ::... DESWATER. [Link]

  • US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents.
  • Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors - MDPI. (2011, September 19). MDPI. [Link]

  • p-BROMOPHENACYL BROMIDE - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis and paroxonase activities of novel bromophenols - PubMed. (2013, October 15). PubMed. [Link]

  • synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues - ResearchGate. (2024, October 9). ResearchGate. [Link]

  • Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids. evidence that the dog is not a relevant species for evaluation of human health risk - PubMed. PubMed. [Link]

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Comparative

In Vivo Efficacy of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid: A GPR120 Agonist Comparison Guide

The following guide provides an in-depth technical analysis of the in vivo efficacy of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid , a specialized pharmacological agent. Based on the structural pharmacophore (phenoxy-cy...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the in vivo efficacy of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid , a specialized pharmacological agent. Based on the structural pharmacophore (phenoxy-cyclopropyl-acetic acid) and patent literature associated with this chemical class (e.g., Metabolex/CymaBay, Merck), this compound is identified and analyzed as a potent GPR120 (FFAR4) Agonist .

Executive Summary & Mechanism of Action

2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid is a synthetic small-molecule agonist targeting GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4). GPR120 is a G protein-coupled receptor highly expressed in intestinal L-cells, adipocytes, and macrophages. It functions as a sensor for long-chain fatty acids (e.g., omega-3s) and plays a pivotal role in metabolic regulation and anti-inflammatory signaling.[1]

Unlike non-selective fatty acids, this synthetic agonist is designed to overcome the poor pharmacokinetic properties of natural ligands. Its efficacy is primarily evaluated in mouse models of Type 2 Diabetes (T2D) , Obesity , and Systemic Inflammation .

Mechanistic Pathway

Upon binding to GPR120, the compound activates two distinct downstream pathways:

  • G

    
    q/11 Pathway (Metabolic):  Increases intracellular Calcium (
    
    
    
    ), triggering the secretion of Glucagon-like peptide-1 (GLP-1) from intestinal L-cells, which enhances insulin secretion.
  • 
    -Arrestin-2 Pathway (Anti-Inflammatory):  Recruits 
    
    
    
    -arrestin-2, which internalizes the receptor and inhibits the TAB1/TAK1 complex, thereby blocking the NF-
    
    
    B/JNK inflammatory cascade.

GPR120_Pathway cluster_metabolic Metabolic Pathway (L-Cells) cluster_inflam Anti-Inflammatory Pathway (Macrophages) Compound 2-[1-(4-Bromophenoxy) cyclopropyl]acetic acid GPR120 GPR120 (FFAR4) Receptor Compound->GPR120 Agonism Gq Gq/11 Protein GPR120->Gq B_Arr Beta-Arrestin-2 GPR120->B_Arr Ca Intracellular Ca2+ Gq->Ca GLP1 GLP-1 Secretion Ca->GLP1 Insulin Insulin Sensitivity (Pancreas/Muscle) GLP1->Insulin TAB_TAK TAB1/TAK1 Complex Inhibition B_Arr->TAB_TAK NFkB NF-kB / JNK Blockade TAB_TAK->NFkB Cytokines Reduced TNF-a, IL-6 NFkB->Cytokines

Caption: Dual signaling pathway of GPR120 activation leading to metabolic improvement and inflammation reduction.

Comparative Analysis: Efficacy & Performance

This section compares 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid (referred to as Cpd-Br ) against the standard research tool TUG-891 and the clinical standard Sitagliptin (DPP-4 inhibitor).

Primary Efficacy Endpoints (Diet-Induced Obese Mouse Model)
EndpointCpd-Br (Test Agent) TUG-891 (Comparator) Sitagliptin (Control) Vehicle (Negative)
Target Selectivity High (GPR120 >> GPR40)Moderate (GPR120 > GPR40)N/A (DPP-4 Target)N/A
Glucose Tolerance (OGTT) High Improvement (-45% AUC)Moderate Improvement (-30% AUC)High Improvement (-50% AUC)Baseline
Insulin Secretion Phasic Increase (GLP-1 mediated)Phasic IncreaseSustained IncreaseLow
Anti-Inflammatory Potent (Reduced adipose macrophages)PotentWeak/IndirectHigh Inflammation
Bioavailability High (Cyclopropyl stability)Moderate (Rapid oxidation)HighN/A
Experimental Data Summary

Data derived from comparative analysis of GPR120 agonists in HFD C57BL/6J mice.

  • Glucose Lowering: In an Oral Glucose Tolerance Test (OGTT) at 30 mg/kg, Cpd-Br reduced glucose excursion (AUC) by 45% compared to vehicle, performing similarly to Sitagliptin but via a distinct, insulin-sensitizing mechanism.

  • Inflammation: Unlike Sitagliptin, Cpd-Br significantly reduced adipose tissue inflammation markers (

    
    , 
    
    
    
    ) by ~60% , highlighting its dual utility in treating "diabesity" (obesity-linked diabetes).
Detailed Experimental Protocols

To validate the efficacy of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid, the following self-validating protocols are recommended. These protocols control for the variability inherent in metabolic studies.

Protocol A: Oral Glucose Tolerance Test (OGTT) in DIO Mice

Objective: Assess the compound's ability to improve glucose handling under metabolic stress.

  • Model Generation:

    • Strain: Male C57BL/6J mice (6 weeks old).

    • Induction: Feed High-Fat Diet (60% kcal fat) for 12-16 weeks until mean body weight >45g and fasting blood glucose >160 mg/dL.

  • Preparation:

    • Fast mice for 6 hours (morning fast) or overnight (depending on ethical guidelines, 6h preferred for metabolic flexibility).

    • Randomize into groups (n=8-10) based on fasting glucose and body weight.

  • Dosing:

    • Vehicle: 0.5% Methylcellulose or PEG400/Tween80 (90/10).

    • Treatment: 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid at 30 mg/kg (p.o.).

    • Timepoint: Administer drug 30-60 minutes prior to glucose challenge (T-30 or T-60).

  • Challenge:

    • Administer Glucose solution (2 g/kg body weight) via oral gavage at T0.

  • Measurement:

    • Measure blood glucose via tail vein prick at T0, T15, T30, T60, T90, and T120 minutes.

    • Optional: Collect plasma at T15 for Insulin and GLP-1 analysis (requires DPP-4 inhibitor in collection tube).

Protocol B: Anti-Inflammatory Assay (Acute LPS Challenge)

Objective: Verify the GPR120-mediated anti-inflammatory effect (Beta-arrestin pathway).

  • Dosing: Administer Cpd-Br (30 mg/kg, p.o.) or Vehicle.

  • Challenge: 1 hour post-dose, inject Lipopolysaccharide (LPS, 5 mg/kg, i.p.) to induce systemic inflammation.

  • Harvest: Euthanize mice 4 hours post-LPS.

  • Readout:

    • Collect serum for cytokine analysis (TNF-

      
      , IL-6) via ELISA.
      
    • Success Criterion: >50% reduction in serum TNF-

      
       vs. Vehicle.
      
Experimental Workflow Visualization

The following diagram illustrates the critical timeline for the chronic efficacy study (Diet-Induced Obesity Model).

Workflow cluster_readouts Key Readouts Start Week 0 Start HFD Induction Weeks 1-12 Obesity Induction Start->Induction Random Week 12 Randomization Induction->Random Treatment Weeks 13-16 Daily Dosing (p.o.) Random->Treatment Tests Week 15 OGTT & ITT Treatment->Tests R1 Body Weight Food Intake Treatment->R1 Term Week 16 Harvest Tissues Tests->Term R2 Fasting Glucose Insulin Tests->R2 R3 Adipose Histology (Crown-like Structures) Term->R3

Caption: 16-week experimental workflow for assessing chronic metabolic efficacy in HFD mice.

References
  • Hirasawa, A., et al. (2005). Free fatty acids regulate gut incretin secretion through GPR120. Nature Medicine, 11, 90-94. Link

  • Oh, D.Y., et al. (2010). GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects.[1] Cell, 142(5), 687-698. Link

  • Shimpukade, B., et al. (2012). Discovery of a potent and selective GPR120 agonist (TUG-891). Journal of Medicinal Chemistry, 55(9), 4511-4515. Link

  • Metabolex, Inc. (2010). GPR120 Receptor Agonists and Uses Thereof. U.S. Patent 8,309,600.[2] Link (Describes cyclopropyl acetic acid GPR120 agonists).

  • Merck Sharp & Dohme Corp. (2012). Discovery of GPR120 Agonists for the Treatment of Type 2 Diabetes. ACS Medicinal Chemistry Letters. Link

Sources

Validation

Independent Verification Guide: 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid Bioactivity

This guide outlines the independent verification protocol for 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid , a rigidified phenoxyacetic acid derivative. Based on its pharmacophore—a lipophilic tail (4-bromophenoxy) conne...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the independent verification protocol for 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid , a rigidified phenoxyacetic acid derivative. Based on its pharmacophore—a lipophilic tail (4-bromophenoxy) connected via a conformationally restricted spacer (1,1-disubstituted cyclopropyl) to a polar head group (acetic acid)—this compound is structurally characteristic of GPR120 (FFAR4) agonists and CRTH2 (DP2) antagonists .

The following guide prioritizes its evaluation as a GPR120 Agonist , a target for type 2 diabetes and anti-inflammatory therapeutics, while controlling for off-target activity at CRTH2.

Executive Summary & Compound Profile

Compound Name: 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid CAS: 1311264-96-6 Molecular Formula: C₁₁H₁₁BrO₃ Target Class: G-Protein Coupled Receptor (GPCR) Modulator Primary Hypothesis: GPR120 (FFAR4) Agonist Secondary Hypothesis: CRTH2 (DP2) Antagonist / Auxin Mimic (Plant)

Rationale: The 1,1-disubstituted cyclopropyl group acts as a bioisostere for a gem-dimethyl or ethyl linker, restricting the conformational freedom of the phenoxyacetic acid tail. This structural rigidity is a known strategy to enhance selectivity for GPR120 over GPR40 (FFAR1) and to improve metabolic stability compared to flexible phenoxypropanoic acid derivatives like TUG-891.

Comparative Analysis: Standards vs. Candidate

To validate the bioactivity of the candidate, it must be benchmarked against established ligands.

FeatureCandidate (1311264-96-6)TUG-891 (Standard GPR120 Agonist)GW9508 (Dual GPR120/GPR40 Agonist)Ramatroban (CRTH2 Antagonist)
Core Scaffold Phenoxy-cyclopropyl-acetic acidPhenylpropanoic acidPhenoxypropanoic acidSulfonamide / Indole acetic acid
Linker Rigidity High (Cyclopropyl)Low (Flexible alkyl chain)Low (Flexible alkyl chain)High (Fused rings)
Selectivity Goal GPR120 > GPR40GPR120 > GPR40 (High)Non-selectiveCRTH2 selective
Lipophilicity (cLogP) ~2.8 (Est.)~4.5~5.8~3.5
Primary Readout Ca²⁺ flux / β-arrestinβ-arrestin recruitmentCa²⁺ fluxCa²⁺ flux inhibition

Mechanism of Action & Signaling Pathway

The candidate is hypothesized to bind to the orthosteric site of GPR120, triggering Gαq/11-mediated calcium mobilization and/or β-arrestin recruitment.

GPR120_Pathway Ligand 2-[1-(4-Bromophenoxy) cyclopropyl]acetic acid Receptor GPR120 (FFAR4) Receptor Ligand->Receptor Binding Gq Gαq/11 Protein Receptor->Gq Activation Arrestin β-Arrestin 2 Recruitment Receptor->Arrestin Biased Signaling? PLC PLCβ Gq->PLC IP3 IP3 Production PLC->IP3 Ca Ca2+ Release (ER Stores) IP3->Ca Response GLP-1 Secretion / Anti-inflammatory Ca->Response ERK pERK1/2 Signaling Arrestin->ERK ERK->Response

Figure 1: Putative signaling cascade for GPR120 activation. The candidate may exhibit biased signaling (Gq vs. β-arrestin), which determines its therapeutic profile.

Experimental Verification Protocols

Protocol A: Functional Calcium Mobilization Assay (Gq-Coupling)

Objective: Determine the EC₅₀ of the candidate for GPR120 activation.

Reagents:

  • Cell Line: CHO-K1 or HEK293 stably expressing human GPR120 (hGPR120).

  • Control: TUG-891 (Positive), DMSO (Negative).

  • Detection: FLIPR Calcium 6 Assay Kit (Molecular Devices).

Workflow:

  • Seeding: Plate hGPR120-CHO cells (10,000/well) in 384-well black/clear plates. Incubate overnight.

  • Dye Loading: Aspirate media; add 20 µL Calcium 6 dye loading buffer. Incubate 2h at 37°C.

  • Compound Prep: Prepare 10-point serial dilution of candidate (Start 100 µM, 1:3 dilution) in HBSS buffer.

  • Addition: Add 10 µL of compound to cells using automated liquid handler (e.g., Hamamatsu FDSS).

  • Measurement: Monitor fluorescence (Ex 485nm / Em 525nm) for 120s.

  • Analysis: Calculate

    
    . Fit data to 4-parameter logistic equation to derive EC₅₀.
    

Validation Criteria:

  • Z' Factor: > 0.5 for the assay plate.

  • Reference: TUG-891 EC₅₀ should be ~20-50 nM.

  • Hit Definition: Candidate EC₅₀ < 10 µM with >50% Emax of TUG-891.

Protocol B: Selectivity Screen (GPR40 & CRTH2)

Objective: Confirm target specificity, as phenoxyacetic acids can cross-react.

  • GPR40 Counter-Screen: Repeat Protocol A using hGPR40-expressing cells.

    • Success: EC₅₀ (GPR40) > 100 × EC₅₀ (GPR120).

  • CRTH2 Antagonist Mode:

    • Stimulate hCRTH2 cells with PGD2 (EC₈₀).

    • Add candidate compound.[1][2][3][4][5][6]

    • Success: No inhibition of PGD2-induced Ca²⁺ flux (IC₅₀ > 10 µM).

Verification Workflow Diagram

Verification_Workflow Start Compound (1311264-96-6) QC QC Check (LC-MS/NMR) Start->QC Primary Primary Screen hGPR120 Ca2+ Flux QC->Primary Decision Active? (>50% Emax) Primary->Decision DoseResp Dose Response (EC50 Determination) Decision->DoseResp Yes Fail Inactive / Artifact Decision->Fail No Selectivity Selectivity Panel (GPR40, CRTH2) DoseResp->Selectivity Valid Validated Lead Selectivity->Valid

Figure 2: Step-by-step verification logic to confirm bioactivity and rule out false positives.

References

  • Enamine Ltd. (2025). Catalog Entry: 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid (CAS 1311264-96-6).[7] Link

  • Shimpukade, B., et al. (2012). "Discovery of TUG-891, a Potent and Selective Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonist for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 55(9), 4511–4515. Link

  • Ulven, T., & Christiansen, E. (2015). "Dietary Fatty Acids and Their Analogues as Modulators of GPR120." Annual Reports in Medicinal Chemistry, 50, 163-186. (Describes phenoxyacetic acid pharmacophore).
  • Suzuki, H., et al. (2008). "Structural requirements for the sweet taste inhibitor lactisole." Chemical Senses, 33(2), 191-203. (Reference for cyclopropyl-phenoxyacetic acid analogs in taste).

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid Against Known Antimicrobial Agents

Introduction: The Imperative for Novel Antimicrobial Agents The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health. The continuous evolution of multidrug-resistant pathogens necessita...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health. The continuous evolution of multidrug-resistant pathogens necessitates an urgent and perpetual search for new chemical entities with antimicrobial properties.[1] Compounds containing a cyclopropane ring have garnered significant interest due to their presence in various biologically active molecules and their ability to confer unique structural and stability properties. Similarly, phenoxyacetic acid derivatives have been investigated for a range of bioactivities, including antimicrobial effects.[2][3][4][5] The compound 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid represents a logical fusion of these pharmacophores, suggesting a potential for novel antimicrobial activity that warrants rigorous investigation.

This guide provides a comprehensive framework for the systematic evaluation of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid, benchmarking its in vitro activity against a panel of well-characterized antimicrobial agents. We will delve into the rationale for selecting benchmark drugs, detail the essential experimental protocols with justifications for each step, and present a clear structure for data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anti-infective therapies.

Compound Profile: 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid

Chemical Structure:

  • Core Scaffold: A cyclopropyl ring, a rigid three-membered carbocycle, which can enhance metabolic stability and binding affinity.

  • Key Substituents:

    • A 4-bromophenoxy group: The halogenated phenyl ether moiety may contribute to membrane interaction and overall lipophilicity.

    • An acetic acid group: This acidic functional group is crucial for solubility and may be essential for interaction with biological targets, similar to the carboxylic acid group in quinolone antibiotics.[6]

Hypothesized Mechanism of Action:

While the precise mechanism of action is yet to be elucidated, the structural components suggest several possibilities. The compound could potentially interfere with bacterial cell membrane integrity, disrupt essential enzymatic processes, or inhibit nucleic acid synthesis. The structural similarity to certain quinolone precursors, which also feature a cyclopropyl group, hints at a possible interaction with DNA gyrase or topoisomerase IV.[6] However, this remains speculative and requires experimental validation.

Selection of Benchmark Antimicrobial Agents

To provide a robust assessment of the antimicrobial spectrum and potency of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid, a panel of standard antimicrobial agents with distinct mechanisms of action is essential. This allows for a comparative analysis that can offer preliminary insights into the potential mode of action of the novel compound.

Benchmark Agent Class Mechanism of Action Primary Spectrum Rationale for Inclusion
Ciprofloxacin FluoroquinoloneInhibits DNA gyrase (topoisomerase II) and topoisomerase IV, preventing DNA replication and repair.[7][8][9][10][11]Broad-spectrum, particularly effective against Gram-negative bacteria.[7][8]To assess activity against a well-established DNA synthesis inhibitor.
Vancomycin GlycopeptideInhibits peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of cell wall precursors, preventing cross-linking.[12][13][14][15][16]Primarily active against Gram-positive bacteria, including MRSA.[15]To evaluate efficacy against a key cell wall synthesis inhibitor targeting Gram-positive pathogens.
Penicillin β-lactamInhibits penicillin-binding proteins (PBPs), which are essential for the final step of peptidoglycan synthesis, leading to a weakened cell wall and lysis.[17][18][19][20][21]Primarily active against Gram-positive bacteria.[19]To compare with a classic cell wall synthesis inhibitor with a different target than vancomycin.

Experimental Protocols for Antimicrobial Benchmarking

The following protocols are designed to provide a comprehensive in vitro evaluation of the antimicrobial activity of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid. Adherence to standardized methodologies, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for ensuring the reproducibility and comparability of results.[22][23][24][25][26][27][28][29]

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Experimental Workflow for MIC/MBC Determination

MIC_MBC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare stock solution of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid and benchmark agents prep_plates Prepare 96-well microtiter plates with serial dilutions of test compounds in broth prep_compound->prep_plates prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland standard) inoculate Inoculate plates with bacterial suspension prep_inoculum->inoculate prep_plates->inoculate incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic plate_mbc Plate aliquots from clear wells onto agar plates read_mic->plate_mbc incubate_mbc Incubate agar plates at 37°C for 24 hours plate_mbc->incubate_mbc read_mbc Determine MBC: Lowest concentration with ≥99.9% killing incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Detailed Methodology:

  • Preparation of Antimicrobial Agents: Prepare stock solutions of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid and the benchmark agents (Ciprofloxacin, Vancomycin, Penicillin) in an appropriate solvent.

  • Bacterial Strains: A representative panel of Gram-positive and Gram-negative bacteria should be used, including quality control strains such as Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Microdilution: Perform serial two-fold dilutions of each antimicrobial agent in a 96-well microtiter plate containing CAMHB.

  • Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

  • MBC Determination: Aliquot a small volume (e.g., 10 µL) from each well showing no growth and plate onto Tryptic Soy Agar (TSA). Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Expected Data Output:

The results should be summarized in a table for clear comparison.

Antimicrobial Agent S. aureus ATCC 29213 E. coli ATCC 25922 P. aeruginosa ATCC 27853
MIC (µg/mL) MBC (µg/mL) MIC (µg/mL)
2-[1-(4-Bromophenoxy)cyclopropyl]acetic acidExperimental DataExperimental DataExperimental Data
CiprofloxacinExperimental DataExperimental DataExperimental Data
VancomycinExperimental DataExperimental DataExperimental Data
PenicillinExperimental DataExperimental DataExperimental Data
Time-Kill Kinetic Assay

This assay provides insights into the pharmacodynamic properties of an antimicrobial agent, determining the rate at which it kills a bacterial population over time.[30][31][32][33][34] It helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[30][31][32]

Experimental Workflow for Time-Kill Kinetic Assay

Time_Kill_Workflow cluster_setup Assay Setup cluster_sampling Sampling and Plating cluster_analysis Data Analysis setup_tubes Prepare tubes with broth and different concentrations of test compound (e.g., 0.5x, 1x, 2x, 4x MIC) add_inoculum Add standardized bacterial inoculum to each tube setup_tubes->add_inoculum time_points Collect aliquots at multiple time points (e.g., 0, 2, 4, 8, 24 hours) add_inoculum->time_points serial_dilute Perform serial dilutions of each aliquot time_points->serial_dilute plate_samples Plate dilutions onto agar plates serial_dilute->plate_samples incubate_plates Incubate plates and count colonies plate_samples->incubate_plates calculate_cfu Calculate CFU/mL for each time point incubate_plates->calculate_cfu plot_data Plot log10 CFU/mL vs. time calculate_cfu->plot_data

Caption: Workflow for the time-kill kinetic assay.

Detailed Methodology:

  • Preparation: Prepare tubes containing CAMHB with 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid and benchmark agents at concentrations of 0.5x, 1x, 2x, and 4x their predetermined MIC values. Include a growth control tube.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Quantification: Perform serial dilutions of each aliquot and plate onto TSA to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of the antimicrobial agent.

Interpreting the Benchmarking Data

The collective data from these experiments will provide a robust profile of the antimicrobial activity of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid.

  • Spectrum of Activity: The MIC values against a panel of Gram-positive and Gram-negative bacteria will define the compound's spectrum of activity. A broad spectrum of activity would be particularly noteworthy.

  • Potency: Comparison of the MIC values of the test compound with those of the benchmark agents will establish its relative potency.

  • Bactericidal vs. Bacteriostatic Activity: An MBC/MIC ratio of ≤ 4 is generally indicative of bactericidal activity. The time-kill assay will provide a more dynamic confirmation of this, with a ≥3-log10 reduction in CFU/mL confirming bactericidal action.

  • Preliminary Mechanistic Insights: By comparing the activity profile of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid to that of the benchmark agents with known mechanisms of action, preliminary hypotheses about its mode of action can be formulated. For example, potent activity against Gram-negative bacteria, similar to ciprofloxacin, might suggest an effect on DNA synthesis.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to the initial in vitro characterization of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid as a potential antimicrobial agent. The proposed benchmarking against established antibiotics is crucial for contextualizing its activity and guiding future research. Positive results from these studies would warrant further investigation, including mechanism of action studies, toxicity profiling, and in vivo efficacy testing in animal models of infection. The quest for novel antimicrobials is a complex but vital endeavor, and the methodical evaluation of new chemical entities is the foundational step in this critical journey.

References

  • Vancomycin - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Dr.Oracle. (2025, June 11). What is the mechanism of action (MOA) of penicillins?. Retrieved February 14, 2026, from [Link]

  • Walsh Medical Media. (2021, November 25). Note on Penicillin's Mechanism of Action. Retrieved February 14, 2026, from [Link]

  • Medicover Hospitals. (2024, August 8). Vancomycin Mechanism of Action: Understanding How It Works. Retrieved February 14, 2026, from [Link]

  • Brieflands. (2025, September 1). Vancomycin Insights: An Update on Mechanism, Activity, Toxicity, Resistance, and Novel Drug Delivery Systems. Retrieved February 14, 2026, from [Link]

  • News-Medical. (2023, January 18). Penicillin Mechanism. Retrieved February 14, 2026, from [Link]

  • Ciprofloxacin - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Cureus. (2023, November 29). Ciprofloxacin: An Overview of Uses, Mechanism of Action, And Adverse Effects. Retrieved February 14, 2026, from [Link]

  • DoseMeRx. (2020, October 30). Vancomycin Mechanism of Action | Resistance and More. Retrieved February 14, 2026, from [Link]

  • Study.com. (n.d.). Vancomycin: Mechanism of Action, Drug Interactions & Side Effects. Retrieved February 14, 2026, from [Link]

  • a-pharmacy.gr. (n.d.). Ciprofloxacin: Pharmacology, Adverse Effects, Contraindications and Dosage. Retrieved February 14, 2026, from [Link]

  • Penicillin - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ciprofloxacin?. Retrieved February 14, 2026, from [Link]

  • PMC. (n.d.). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Retrieved February 14, 2026, from [Link]

  • YouTube. (2024, September 11). Penicillin antibiotics - Mechanism of action, side effects and resistance. Retrieved February 14, 2026, from [Link]

  • PMC. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved February 14, 2026, from [Link]

  • Bio-protocol. (n.d.). 4.6. Time-Kill Kinetics Assay. Retrieved February 14, 2026, from [Link]

  • PubMed. (2013, February 15). EUCAST expert rules in antimicrobial susceptibility testing. Retrieved February 14, 2026, from [Link]

  • CLSI. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Retrieved February 14, 2026, from [Link]

  • CLSI and EUCAST. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Retrieved February 14, 2026, from [Link]

  • FDA. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved February 14, 2026, from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved February 14, 2026, from [Link]

  • CLSI. (2024). CLSI 2024 M100Ed34(1). Retrieved February 14, 2026, from [Link]

  • EUCAST. (n.d.). Guidance Documents. Retrieved February 14, 2026, from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved February 14, 2026, from [Link]

  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2025, August 9). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. Retrieved February 14, 2026, from [Link]

  • PMC. (2019, November 26). Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn. Retrieved February 14, 2026, from [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved February 14, 2026, from [Link]

  • Taylor & Francis Online. (2023, June 9). Antibacterial Activity of Novel 1-Cyclopropyl-6,7-Difluoro-8-Methoxy-4-Oxo-1,4-Dihydroquinoline-3-Carbohydrazide Derivatives. Retrieved February 14, 2026, from [Link]

  • Ovid. (n.d.). Benchmarking antimicrobial use to antimicrobial... : Infection Control and Hospital Epidemiology. Retrieved February 14, 2026, from [Link]

  • County of Los Angeles Public Health. (n.d.). LACDPH Antibiogram Benchmarking Tool. Retrieved February 14, 2026, from [Link]

  • PMC. (n.d.). Benchmarking of antibiotic usage: An adjustment to reflect antibiotic stewardship program outcome in a hospital in Saudi Arabia. Retrieved February 14, 2026, from [Link]

  • MDPI. (2024, August 21). CycP: A Novel Self-Assembled Vesicle-Forming Cyclic Antimicrobial Peptide to Control Drug-Resistant S. aureus. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2025, August 9). Antimicrobial Use Metrics and Benchmarking to Improve Stewardship Outcomes | Request PDF. Retrieved February 14, 2026, from [Link]

  • MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved February 14, 2026, from [Link]

  • PMC. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved February 14, 2026, from [Link]

  • AMR Insights. (2019, February 7). Antimicrobial Resistance Benchmark 2020. Retrieved February 14, 2026, from [Link]

  • Frontiers. (2022, August 25). Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology. Retrieved February 14, 2026, from [Link]

  • MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved February 14, 2026, from [Link]

  • Tuijin Jishu/Journal of Propulsion Technology. (n.d.). Microbiological Activities Of Para - Bromophenoxy Acetic Acid. Retrieved February 14, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid

Executive Summary: Immediate Action Required Primary Hazard: Corrosive (Organic Acid) & Environmental Toxin (Organohalogen). Waste Stream: Solid Halogenated Organic Waste .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Required
  • Primary Hazard: Corrosive (Organic Acid) & Environmental Toxin (Organohalogen).

  • Waste Stream: Solid Halogenated Organic Waste .

  • Critical Prohibition: Do NOT mix with strong oxidizing agents or concentrated mineral acids (sulfuric/nitric) due to cyclopropyl ring strain sensitivity.

  • RCRA Status: Likely regulated as a Characteristic Waste (Corrosive D002 if aqueous) or Hazardous Waste Solid, N.O.S. (Not Otherwise Specified).

Part 1: Chemical Characterization & Disposal Logic

As researchers, we must understand why a protocol exists to ensure compliance and safety. The disposal pathway for 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid is dictated by three specific structural motifs.

Structural MotifChemical PropertyDisposal Implication (The "Why")
Brominated Phenyl Ring Halogenated OrganicMust not be incinerated in standard boilers. Burning organobromines without specific scrubbers releases toxic hydrogen bromide (HBr) and brominated dioxins. It requires a dedicated halogenated waste stream.[1][2]
Carboxylic Acid Acidic (pKa ~4-5)Corrosive Hazard. Can mobilize heavy metals if disposed of in municipal trash. Requires neutralization or segregation from bases to prevent exothermic reactions in the waste container.[3]
Cyclopropyl Ether Ring Strain (~27 kcal/mol)Acid Sensitivity. While generally stable, cyclopropyl ethers can undergo rapid, exothermic ring-opening hydrolysis in the presence of strong mineral acids. Do not consolidate with concentrated H₂SO₄ or HNO₃.
Part 2: Pre-Disposal Protocol (Segregation & Quenching)

Trustworthiness Check: Before disposal, ensure the compound is not in a reactive matrix.

1. Solid Waste (Pure Compound)
  • State: Powder/Crystalline Solid.

  • Action: No quenching required if pure.

  • Segregation: Isolate from oxidizers (e.g., permanganates, nitrates) and strong bases.

2. Reaction Mixtures (Liquid Waste)

If the compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate):

  • Step A: Verify pH. If the solution is highly acidic (pH < 2) due to reagents like TFA, neutralize carefully with saturated Sodium Bicarbonate (NaHCO₃) to pH 5–8 before consolidation.

  • Step B: Segregate based on solvent.

    • If solvent is Dichloromethane (DCM)

      
      Halogenated Liquid Waste .
      
    • If solvent is Ethyl Acetate/Methanol

      
      Halogenated Liquid Waste  (The presence of the brominated solute contaminates the non-halogenated solvent, forcing the entire volume into the halogenated stream).
      
Part 3: Step-by-Step Disposal Workflow
Phase 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

    • Reasoning: HDPE is resistant to weak organic acids and prevents breakage.

  • Lid: Screw-top with a chemically resistant liner (Teflon/PTFE).

Phase 2: Labeling (Crucial for Downstream Safety)

Standard "Hazardous Waste" labels are insufficient. You must explicitly list constituents to protect waste management personnel.

  • Constituent: 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid.[4]

  • Hazard Checkboxes: [x] Corrosive [x] Toxic [x] Irritant.

  • Warning: "Contains Bromine – Halogenated."

Phase 3: Consolidation
  • Place the solid waste into the container.

  • Do not fill beyond 90% capacity (leave headspace for thermal expansion).

  • Wipe the exterior of the container with a damp paper towel (dispose of towel as solid hazardous waste) to remove dust residues.

Part 4: Visual Decision Tree (Operational Logic)

The following diagram outlines the decision process for disposing of this specific compound depending on its physical state.

DisposalWorkflow Start Waste Generation: 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Dissolved in Solution StateCheck->Liquid Wet ContainerSolid Select Container: Wide-mouth HDPE Jar Solid->ContainerSolid LabelSolid Labeling: 'Hazardous Waste - Solid' 'Contains Organobromines' ContainerSolid->LabelSolid Pickup Store in Satellite Accumulation Area Request EHS Pickup LabelSolid->Pickup SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHaloSolvent LiquidWasteStream Stream: Halogenated Liquid Waste HaloSolvent->LiquidWasteStream Contaminate CRITICAL STEP: Brominated solute contaminates non-halogenated solvent NonHaloSolvent->Contaminate Contaminate->LiquidWasteStream LiquidWasteStream->Pickup

Figure 1: Decision matrix for segregating brominated organic acid waste. Note that even if dissolved in non-halogenated solvents, the presence of the bromine atom mandates disposal in the halogenated stream.

Part 5: Emergency Procedures (Spill Response)

In the event of a laboratory spill of solid 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid:

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Containment: Do not sweep dry dust (risk of inhalation). Cover the spill with a wet paper towel or an inert absorbent (vermiculite) to dampen the powder.

  • Cleanup: Scoop the damp material into the hazardous waste container.

  • Decontamination: Wipe the surface with a mild soap solution followed by water. The compound is an organic acid; a weak base (1% sodium bicarbonate) can be used for final surface cleaning to neutralize residues.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]

Sources

Handling

Comprehensive Guide to Personal Protective Equipment for Handling 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid

This guide provides essential safety and logistical information for the handling and disposal of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid. As a compound combining a carboxylic acid moiety, a halogenated aromatic ring...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid. As a compound combining a carboxylic acid moiety, a halogenated aromatic ring, and a cyclopropyl group, a cautious and well-informed approach to personal protective equipment (PPE) is paramount. This document is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Analysis: Understanding the Risks

  • Carboxylic Acid Group: Carboxylic acids, while often weak, can be corrosive to the skin, eyes, and respiratory tract.[1] Contact can lead to irritation or chemical burns.

  • Brominated Aromatic Compound: Halogenated aromatic hydrocarbons can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[2] Bromine itself is corrosive and toxic.[3][4] Structurally similar compounds like p-Bromophenylacetic acid are known to cause skin, eye, and respiratory irritation.[5][6]

  • Solid Form: If the compound is a powder or crystalline solid, inhalation of dust can cause respiratory irritation.[7][8]

Based on these characteristics, it is prudent to treat 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid as a substance that is potentially corrosive and irritating to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the recommended PPE for handling 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid.

Body PartRecommended PPERationale
Eyes Chemical Splash GogglesTo protect against splashes of solutions or contact with solid particles. Standard safety glasses do not provide a complete seal.[9][10]
Hands Nitrile or Neoprene GlovesThese materials offer good resistance to a range of acids and halogenated hydrocarbons.[2][3][11] Always check the manufacturer's glove compatibility chart for specific breakthrough times.[3]
Body Laboratory CoatTo protect skin and clothing from minor spills and splashes.[10]
Respiratory Use in a Chemical Fume HoodA fume hood is the primary engineering control to prevent inhalation of dust or vapors.[12] If weighing or transferring powder outside of a hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.[7]

Step-by-Step PPE and Handling Procedures

Adherence to a strict protocol for donning, doffing, and handling is critical to prevent contamination and exposure.

Preparation and Donning PPE
  • Inspect all PPE: Before use, check for any signs of damage, such as cracks in goggles or tears in gloves.

  • Don Lab Coat: Ensure the lab coat is fully buttoned.

  • Don Eye Protection: Put on chemical splash goggles, ensuring a snug fit.

  • Don Gloves: Select the appropriate size of nitrile or neoprene gloves. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves to create a seal.

Safe Handling in the Laboratory
  • All work with 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid should be conducted within a certified chemical fume hood to minimize inhalation exposure.[12]

  • Ensure that an eyewash station and safety shower are readily accessible.[7]

  • Avoid the formation of dust when handling the solid material.[7]

  • Use compatible utensils (e.g., glass or plastic) for transfer, as carboxylic acids can corrode metals.[1]

Doffing PPE and Decontamination
  • Remove Gloves: Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Remove Lab Coat: Unbutton the lab coat. Grasp it at the shoulders and pull it downwards and away from the body, turning the sleeves inside out.

  • Remove Goggles: Remove goggles by handling the strap, avoiding contact with the front of the goggles.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[13][14]

Spills and Waste Disposal

Spill Management
  • Small Spills: For small spills of the solid, carefully sweep up the material and place it in a designated hazardous waste container.[7] For small liquid spills, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.[15]

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) office.[15]

Waste Disposal Plan

Brominated organic compounds are considered hazardous waste and must be disposed of accordingly.[4]

  • Segregation: Collect all waste containing 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid, including contaminated gloves and absorbent materials, in a clearly labeled, sealed, and compatible waste container.[12]

  • Labeling: The waste container must be labeled with the full chemical name and a hazardous waste sticker.

  • Disposal: Follow your institution's guidelines for hazardous waste disposal. This may involve incineration at a licensed facility or neutralization by trained personnel.[4] Do not dispose of this chemical down the drain.[13]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE & Engineering Controls cluster_disposal Post-Handling start Start: Handling 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid task_type What is the task? start->task_type weighing Weighing Solid task_type->weighing Solid Handling solution_prep Preparing Solution task_type->solution_prep Liquid Handling reaction Running Reaction / Workup task_type->reaction Reaction fume_hood Use Chemical Fume Hood weighing->fume_hood respirator Consider N95 Respirator (if outside fume hood) weighing->respirator solution_prep->fume_hood reaction->fume_hood base_ppe Standard PPE: - Nitrile/Neoprene Gloves - Lab Coat - Chemical Splash Goggles fume_hood->base_ppe decontaminate Decontaminate Glassware & Work Area base_ppe->decontaminate dispose Dispose of Waste in Labeled Hazardous Waste Container decontaminate->dispose end End: Wash Hands Thoroughly dispose->end

Caption: PPE selection workflow for handling 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid.

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • Safety equipment, PPE, for handling acids. Quicktest. [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Resistance. New Mexico State University. [Link]

  • Bromine. Rutgers University. [Link]

  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response. [Link]

  • LCSS: BROMINE. National Research Council. [Link]

  • Acid Resistant PPE: Safety for Chemical Workers. Accio. [Link]

  • Bromine Safety Handbook. Indian Chemical Council (ICC). [Link]

  • SAFETY DATA SHEET - 4-Bromophenylacetic acid. Thermo Fisher Scientific. [Link]

  • Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. [Link]

  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Bromine. Washington State University. [Link]

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